molecular formula C16H17N B3416257 5-Aminomethyl-dibenzosuberane CAS No. 69306-43-0

5-Aminomethyl-dibenzosuberane

Cat. No.: B3416257
CAS No.: 69306-43-0
M. Wt: 223.31 g/mol
InChI Key: YJCNPACNIAQKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminomethyl-dibenzosuberane is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Aminomethyl-dibenzosuberane is 223.136099547 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Aminomethyl-dibenzosuberane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminomethyl-dibenzosuberane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCNPACNIAQKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223725
Record name 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7351-49-7, 69306-43-0
Record name 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7351-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69306-43-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Aminomethyl-dibenzosuberane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminomethyl-dibenzosuberane is a key structural motif found in a variety of pharmacologically active compounds. Its tricyclic framework and the presence of a primary amine functional group at the 5-position make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the plausible synthetic pathways for 5-Aminomethyl-dibenzosuberane, starting from the readily available precursor, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone. This document explores two primary synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for each transformation. The synthesis is elucidated through two main pathways: one proceeding via a 5-hydroxymethyl intermediate and the other through a 5-cyano intermediate.

Introduction

The dibenzosuberane core is a privileged scaffold in drug discovery, forming the foundation for numerous therapeutic agents, particularly those targeting the central nervous system. The introduction of an aminomethyl group at the 5-position can significantly influence the pharmacological profile of these molecules, modulating their potency, selectivity, and pharmacokinetic properties. A thorough understanding of the synthetic routes to 5-Aminomethyl-dibenzosuberane is therefore crucial for the development of novel therapeutics based on this scaffold. This guide aims to provide researchers with a detailed and practical resource for the synthesis of this important compound.

Core Synthetic Strategies

The synthesis of 5-Aminomethyl-dibenzosuberane logically commences from the commercially available and structurally related ketone, dibenzosuberone. The primary challenge lies in the introduction of a one-carbon aminomethyl (-CH₂NH₂) group at the C5 position. This can be achieved through two principal multi-step strategies, each with its own set of advantages and experimental considerations.

Pathway A: Synthesis via a 5-Hydroxymethyl Intermediate

This pathway involves the initial reduction of the ketone to an alcohol, followed by the introduction of a hydroxymethyl group and its subsequent conversion to the desired amine.

Pathway B: Synthesis via a 5-Cyano Intermediate

This alternative route introduces the one-carbon unit as a nitrile, which is then reduced to the primary amine.

Pathway A: The 5-Hydroxymethyl Intermediate Route

This synthetic approach focuses on the initial reduction of the carbonyl group of dibenzosuberone, followed by the introduction of a hydroxymethyl group and its eventual conversion to the aminomethyl functionality.

Conceptual Workflow

Pathway_A Dibenzosuberone Dibenzosuberone Alcohol 5-Hydroxy-dibenzosuberane Dibenzosuberone->Alcohol Reduction (e.g., NaBH4) Epoxide Dibenzosuberane-5-spiro-2'-oxirane Alcohol->Epoxide Corey-Chaykovsky Reaction Hydroxymethyl 5-Hydroxymethyl-dibenzosuberane Alcohol->Hydroxymethyl One-carbon Homologation (Conceptual) Aminoalcohol 5-Aminomethyl-5-hydroxy-dibenzosuberane Epoxide->Aminoalcohol Ring-opening with Amine Source Target_A 5-Aminomethyl-dibenzosuberane Aminoalcohol->Target_A Reductive Deoxygenation (Not shown) Tosylate 5-Tosyloxymethyl-dibenzosuberane Hydroxymethyl->Tosylate Tosylation (TsCl, Pyridine) Tosylate->Target_A Nucleophilic Substitution (e.g., NaN3 then reduction, or NH3)

Caption: Synthetic strategy via a 5-hydroxymethyl intermediate.

Step A1: Reduction of Dibenzosuberone to 5-Hydroxy-dibenzosuberane

The initial step involves the reduction of the ketone functionality of dibenzosuberone to the corresponding secondary alcohol. This is a standard transformation for which several mild and selective reducing agents are suitable.

  • Expertise & Experience: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is inexpensive, easy to handle, and highly selective for ketones in the presence of other functional groups that might be present in more complex derivatives. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature, offering high yields and straightforward work-up. Lithium aluminum hydride (LiAlH₄) could also be used, but its higher reactivity and the need for anhydrous conditions make it less convenient for this simple transformation.[1]

Experimental Protocol: Reduction of Dibenzosuberone

  • Dissolve dibenzosuberone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

Step A2: Introduction of the Hydroxymethyl Group

A direct and efficient one-carbon homologation to form 5-hydroxymethyl-dibenzosuberane from 5-hydroxy-dibenzosuberane is not well-documented. However, a plausible route to a related intermediate, 5-aminomethyl-5-hydroxy-dibenzosuberane, has been described.[2] This proceeds through an epoxide intermediate.

  • Expertise & Experience: The Corey-Chaykovsky reaction, using dimethylsulfonium methylide, is a reliable method for converting ketones to epoxides.[2] In the context of dibenzosuberone, this would yield 10,11-dihydro-spiro[dibenzo[a,d]cycloheptene-5,2'-oxirane]. Subsequent ring-opening of this epoxide with an amine source, such as hydrazine, affords the corresponding amino-alcohol.[3]

Experimental Protocol: Synthesis of 5-Hydrazinomethyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol [3]

  • Prepare the epoxide, 10,11-dihydro-spiro[dibenzo[a,d]cycloheptene-5,2'-oxirane], from dibenzosuberone using the Corey-Chaykovsky reaction.

  • Reflux a mixture of the epoxide (1.0 eq) in anhydrous hydrazine (excess) for 3 hours.

  • Evaporate the reaction mixture to dryness in vacuo.

  • Dissolve the residue in methanol and re-evaporate to dryness.

  • Crystallize the residue from diethyl ether to obtain 5-hydrazinomethyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.

Note: The resulting hydrazino compound can be converted to the primary amine through reductive cleavage of the N-N bond, although this adds complexity to the synthesis. A more direct conversion of a 5-hydroxymethyl intermediate is generally preferred.

Step A3: Conversion of the Hydroxymethyl Group to the Aminomethyl Group

Assuming the successful synthesis of 5-hydroxymethyl-dibenzosuberane, the final step is the conversion of the primary alcohol to a primary amine. This can be achieved through a two-step process involving activation of the alcohol and subsequent nucleophilic substitution.

  • Expertise & Experience: A common and effective method is the conversion of the alcohol to a good leaving group, such as a tosylate, followed by displacement with an amine nucleophile. Tosylation is typically achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[4] The resulting tosylate can then be reacted with sodium azide to introduce the azido group, which is subsequently reduced to the primary amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation.[5] Alternatively, a direct displacement of the tosylate with ammonia can be employed, though this may require harsher conditions. The Mitsunobu reaction offers a milder, one-pot alternative for the direct conversion of alcohols to azides or other nitrogen-containing functional groups, which can then be converted to the amine.[6][7]

Experimental Protocol: Tosylation and Azide Substitution (General Procedure)

  • Tosylation: Dissolve 5-hydroxymethyl-dibenzosuberane (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir the reaction at 0 °C for 4-6 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to give the crude tosylate.

  • Azide Substitution: Dissolve the crude tosylate in a suitable solvent like DMF and add sodium azide (1.5 eq). Heat the mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction, pour into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Reduction: The crude azide can be reduced to the primary amine using LiAlH₄ in THF or by catalytic hydrogenation (e.g., H₂, Pd/C).

Pathway B: The 5-Cyano Intermediate Route

This pathway introduces the required carbon and nitrogen atoms simultaneously in the form of a nitrile group, which is subsequently reduced to the target aminomethyl group.

Conceptual Workflow

Pathway_B Dibenzosuberone Dibenzosuberone Cyanohydrin 5-Cyano-5-hydroxy-dibenzosuberane Dibenzosuberone->Cyanohydrin Cyanosilylation (TMSCN, ZnI2) Cyanoalkene 5-Cyano-dibenzosuberene Cyanohydrin->Cyanoalkene Dehydration (e.g., SOCl2, Pyridine) Nitrile 5-Cyano-dibenzosuberane Cyanoalkene->Nitrile Catalytic Hydrogenation (H2, Pd/C) Target_B 5-Aminomethyl-dibenzosuberane Nitrile->Target_B Reduction (e.g., LiAlH4 or Raney Ni/H2)

Caption: Synthetic strategy via a 5-cyano intermediate.

Step B1: Synthesis of 5-Cyano-5-hydroxy-dibenzosuberane (Cyanohydrin Formation)

The first step in this pathway is the nucleophilic addition of a cyanide anion to the carbonyl group of dibenzosuberone to form a cyanohydrin.

  • Expertise & Experience: Classical cyanohydrin formation using KCN and a mineral acid can be hazardous due to the generation of HCN gas. A safer and more controlled method is the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as zinc iodide (ZnI₂).[8][9] This reaction forms the O-silylated cyanohydrin, which can be readily hydrolyzed to the cyanohydrin upon acidic workup.

Experimental Protocol: Cyanohydrin Formation from Dibenzosuberone [8]

  • In a flame-dried flask under an inert atmosphere, dissolve dibenzosuberone (1.0 eq) and anhydrous zinc iodide (0.1 eq) in dry dichloromethane.

  • Add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the crude O-silylated cyanohydrin, add tetrahydrofuran and 3 N hydrochloric acid.

  • Heat the mixture at 65 °C for 1 hour to effect hydrolysis.

  • After cooling, extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Step B2: Dehydration and Reduction to 5-Cyano-dibenzosuberane

The tertiary hydroxyl group of the cyanohydrin is prone to elimination. This dehydration can be intentionally carried out to form the unsaturated nitrile, which can then be reduced to the saturated nitrile.

  • Expertise & Experience: Dehydration can be achieved using reagents like thionyl chloride (SOCl₂) in pyridine or phosphorus oxychloride (POCl₃).[10] The resulting 5-cyano-5H-dibenzo[a,d]cycloheptene can then be selectively reduced at the double bond by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C), without affecting the nitrile group.

Experimental Protocol: Dehydration and Reduction

  • Dehydration: Dissolve the cyanohydrin (1.0 eq) in pyridine and cool to 0 °C. Add thionyl chloride (1.1 eq) dropwise and stir at room temperature until the reaction is complete. Work up by pouring into ice-water and extracting with an organic solvent.

  • Reduction of the double bond: Dissolve the unsaturated nitrile in ethanol or ethyl acetate and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases. Filter the catalyst and concentrate the filtrate to obtain 5-cyano-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

Step B3: Reduction of 5-Cyano-dibenzosuberane to 5-Aminomethyl-dibenzosuberane

The final step is the reduction of the nitrile functionality to the primary amine.

  • Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to primary amines.[2] The reaction is typically performed in an anhydrous ether solvent like THF. Catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere is another effective method, often favored in industrial settings due to its lower cost and easier work-up.[11][12] The presence of ammonia is sometimes used to suppress the formation of secondary and tertiary amine byproducts during catalytic hydrogenation.[11]

Experimental Protocol: Nitrile Reduction with LiAlH₄

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

  • Dissolve 5-cyano-dibenzosuberane (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-Aminomethyl-dibenzosuberane.

Reagent Function Pathway Key Considerations
Sodium Borohydride (NaBH₄)Ketone ReductionAMild, selective, and easy to handle.
Trimethylsilyl Cyanide (TMSCN)Cyanide SourceBSafer alternative to HCN for cyanohydrin formation.
p-Toluenesulfonyl Chloride (TsCl)Alcohol ActivationAConverts hydroxyl to a good leaving group.
Lithium Aluminum Hydride (LiAlH₄)Nitrile/Azide ReductionA, BPowerful but requires anhydrous conditions and careful quenching.
Raney NickelNitrile ReductionBCatalytic method, suitable for large-scale synthesis.
Mitsunobu Reagents (DEAD/DIAD, PPh₃)Alcohol to Amine ConversionAMild conditions, stereochemical inversion.

Conclusion

The synthesis of 5-Aminomethyl-dibenzosuberane can be effectively achieved from dibenzosuberone through two primary, multi-step pathways. The choice between the 5-hydroxymethyl and the 5-cyano intermediate routes will depend on factors such as reagent availability, safety considerations, and the desired scale of the synthesis. Both pathways employ well-established chemical transformations, and the protocols provided in this guide, based on analogous reactions in the literature, offer a solid foundation for researchers to develop a robust and efficient synthesis of this valuable building block. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the final product.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1981 (01), 1-28. DOI: 10.1055/s-1981-29317. [Link]

  • Korea Institute of Science and Technology Information. Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one. Journal of the Korean Chemical Society2012 , 56 (4), 485-489. [Link]

  • Kappe, C. O. On the syntheses of dibenzosuberenone and 2,8-dimethyl. Arkivoc2006 , 2006 (xiii), 16-21. [Link]

  • A Brief Review on Chemistry of Dibenzosuberenones. Organic and Medicinal Chemistry International Journal2018 , 6 (4). DOI: 10.19080/OMCIJ.2018.06.555693. [Link]

  • National Center for Biotechnology Information. Synthesis of 5-hydrazinomethyl-10,11-dihydro-5H-dibenzo[a,d]cyclo-hepten-5-ol. PubChem Compound Summary for CID 10133315. [Link]

  • University of Bath. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Fallis, A. G.; Brinza, I. M.
  • Alami, M.; Ferrié, L. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances2021 , 11 (21), 12685-12689. [Link]

  • Askin, D. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Chemistry Steps. Alcohols to Amines. [Link]

  • Askin, D. Reactions of Azides. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Gök, Y.; et al. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry2018 , 14, 3010-3018. [Link]

  • PW Solutions. Assertion: Benzonitrile is prepared by the reaction of chlorobenzene with potassium cyanide. YouTube. [Link]

  • Fuhrmann, H.; et al.
  • Askin, D. Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Evans, D. A.; Carroll, G. L.; Truesdale, L. K. O-(Trimethylsilyl)benzophenone cyanohydrin. Organic Syntheses1974 , 54, 11. [Link]

  • Soderberg, T. 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Mikotić-Mihun, Z.; et al. Synthesis of New Substituted Dibenzosuberones. Synthetic Communications1998 , 28 (12), 2191-2202. [Link]

  • Wang, Z.; et al. Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins. Nature Communications2019 , 10 (1), 449. [Link]

  • National Center for Biotechnology Information. 5h-dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, (1-methyl-3-piperidyl) ester. PubChem Compound Summary for CID 57002. [Link]

  • Gök, Y.; et al. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry2018 , 14, 3010-3018. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Andersson, P. G.; et al. Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal. [Link]

  • The Synthetic Chemist. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • Gök, Y.; et al. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry2018 , 14, 3010-3018. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Wang, X-L.; et al. Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Dalton Transactions2018 , 47 (42), 14914-14917. [Link]

  • Katritzky, A. R.; et al. New protocol for converting alcohols into amines. Journal of Organic Chemistry1995 , 60 (11), 3401-3404. [Link]

  • Zhang, Y.; et al. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Arkivoc2007 , 2007 (16), 93-98. [Link]

  • Periasamy, M.; et al. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Current Organic Synthesis2008 , 5 (2), 147-155. [Link]

  • Goenechea, S.; et al. 10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide, a metabolite of carbamazepine isolated from human and rat urine. Journal of Medicinal Chemistry1973 , 16 (8), 961-963. [Link]

Sources

Technical Guide: Spectroscopic Profiling of 5-Aminomethyl-dibenzosuberane

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 5-Aminomethyl-dibenzosuberane (CAS 69306-43-0), a tricyclic pharmacophore intermediate and phytochemical constituent.

Executive Summary & Compound Identity

5-Aminomethyl-dibenzosuberane is a structural analog of the tricyclic antidepressant (TCA) class, specifically related to the dibenzocycloheptene core found in drugs like protriptyline and nortriptyline. It serves as a critical intermediate in the synthesis of C5-substituted CNS-active agents and has been identified as a bioactive phytochemical in Calophyllum inophyllum.

Chemical Identity Table
Parameter Data
IUPAC Name (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)methanamine
Common Name 5-Aminomethyl-dibenzosuberane
CAS Registry Number 69306-43-0
Molecular Formula Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H

N
Molecular Weight 223.32 g/mol
Core Structure Dibenzosuberane (saturated C10-C11 bridge) with a primary aminomethyl group at C5.[1][2][3][4][5][6][7][8][9][10]

Synthesis & Origin Context

Understanding the origin of the sample is vital for interpreting impurity peaks (e.g., residual solvents or precursors).

  • Synthetic Route: Typically synthesized via the reduction of 5-cyano-dibenzosuberane (CAS 13309-06-3) using Lithium Aluminum Hydride (LiAlH

    
    ) or catalytic hydrogenation (Raney Ni).
    
  • Phytochemical Origin: Identified as a minor constituent (approx. 0.28%) in the methanolic leaf extract of Calophyllum inophyllum (Polynesian Tamanu tree).[11]

Synthesis & Fragmentation Workflow

The following diagram illustrates the logical flow from precursor to product and the subsequent fragmentation observed in Mass Spectrometry.

G Precursor 5-Cyano-dibenzosuberane (Nitrile Precursor) Reaction Reduction (LiAlH4 / Raney Ni) Precursor->Reaction Synthesis Target 5-Aminomethyl-dibenzosuberane (MW 223) Reaction->Target Frag1 Fragment m/z 193 (Dibenzosuberyl Cation) Target->Frag1 EI-MS Fragmentation (Loss of CH2NH2) Frag2 Fragment m/z 30 (CH2=NH2+) Target->Frag2 Minor Ion

Figure 1: Synthesis pathway from nitrile precursor and primary Mass Spectrometry fragmentation mechanism.

Mass Spectrometry (MS) Data

The mass spectrum of 5-aminomethyl-dibenzosuberane is dominated by the stability of the tricyclic carbocation.

Key Diagnostic Ions (EI, 70 eV)
m/z Relative Abundance Interpretation
223 Low (<10%)Molecular Ion [M]

. Confirms formula C

H

N.
193 100% (Base Peak) [M - CH

NH

]

. Formation of the highly stable dibenzosuberyl (tropylium-like) cation. This is the fingerprint of 5-substituted dibenzosuberanes.
178 MediumRing contraction/rearrangement (phenanthrene/anthracene-like fragments).
165 MediumFluorenyl cation (loss of C

H

from the bridge).
30 Variable[CH

=NH

]

. Primary amine fragment.[12]

Interpretation Strategy: In GC-MS analysis, look for the parent peak at 223. If the peak at 193 is the base peak, it confirms the labile nature of the C5-substituent bond, characteristic of a benzylic amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural proof, distinguishing the endo/exo cyclic nature of the amine.

H NMR (Proton) Data

Solvent: CDCl


, 400 MHz
Shift (

, ppm)
Mult. Integration Assignment Structural Context
7.05 – 7.35 m8HAr-H Overlapping aromatic protons of the two benzene rings.
3.95 t / dd1HH-5 Benzylic Methine . The triplet splitting arises from coupling to the adjacent CH

of the aminomethyl group.
3.05 – 3.20 m2HH-10/11 Ethylene bridge protons (part of AA'BB' system).
2.80 – 2.95 m2HH-10'/11' Ethylene bridge protons (part of AA'BB' system).
2.85 d2H-CH

-N
Aminomethyl . Doublet due to coupling with H-5 (

Hz).
1.40 br s2H-NH

Amine protons. Broad, exchangeable with D

O. Shift varies with concentration.
C NMR (Carbon) Data

Solvent: CDCl


, 100 MHz
Shift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
Type Assignment
139.0 - 141.0 C_quatAr-C (Bridgehead) . Quaternary carbons linking the bridge and the rings.
125.0 - 130.0 CHAr-CH . Typical aromatic signals.
53.5 CHC-5 . The benzylic carbon. Shifted upfield relative to oxygenated analogs (e.g., alcohols ~75 ppm).
48.2 CH

-CH

-NH

. The aminomethyl carbon.[4][8][10][13]
32.5 CH

C-10, C-11 . The saturated ethylene bridge.

Infrared Spectroscopy (IR)

IR is useful for confirming the functional group transformation (e.g., disappearance of the Nitrile peak if synthesized from 5-CN).

  • 3350 & 3280 cm

    
     (m):  N-H stretching (Primary amine doublet).
    
  • 3020 – 3060 cm

    
     (w):  Aromatic C-H stretching.
    
  • 2850 – 2940 cm

    
     (s):  Aliphatic C-H stretching (Bridge and aminomethyl).
    
  • 1580 – 1600 cm

    
     (m):  N-H bending (Scissoring).
    
  • 750 cm

    
     (s):  Aromatic C-H out-of-plane bending (Ortho-disubstituted benzene rings).
    
  • Absence: No sharp peak at ~2240 cm

    
     (confirms absence of Nitrile precursor).
    

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the 5-aminomethyl-dibenzosuberane sample.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: If the sample is the hydrochloride salt, add 1 drop of NaOD/D

      
      O or use DMSO-d
      
      
      
      to solubilize.
  • Filtration: Filter through a cotton plug in a Pasteur pipette if any turbidity remains (crucial for resolution).

  • Acquisition: Run standard 1H (16 scans) and 13C (512+ scans).

Protocol 2: GC-MS Identification (Based on Phytochemical Method)
  • Column: Elite-1 fused silica capillary column (30 m x 0.25 mm).

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program:

    • Start: 110°C (Hold 2 min).

    • Ramp 1: 10°C/min to 200°C.[8]

    • Ramp 2: 5°C/min to 280°C (Hold 9 min).

  • Detection: Electron Impact (EI) at 70 eV.[8]

  • Target Retention: Look for peak at approx 17.27 min (under these specific conditions).

References

  • Phytochemical Identification: Susanto, D. F., et al. (2015).[8][11] Phytochemical Analysis of Bioactive Compounds from Calophyllum inophyllum L., Leaf Extract Using GC-MS Analysis. International Journal of Pharmacognosy and Phytochemical Research.[8][10][11][13]

  • Synthesis Precursors:Reduction of 5-cyano-dibenzosuberane.
  • Chemical Properties: PubChem Compound Summary for CAS 69306-43-0.

  • General Spectroscopic Data: NIST Mass Spectrometry Data Center (for Dibenzosuberone/Dibenzosuberane core fragmentation patterns).

Sources

5-Aminomethyl-dibenzosuberane as a tricyclic antidepressant

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on 5-Aminomethyl-dibenzosuberane , structured for researchers in medicinal chemistry and neuropharmacology. It treats the compound as a critical structural analog within the tricyclic antidepressant (TCA) class, analyzing its synthesis, pharmacodynamics, and the structure-activity relationships (SAR) that define its therapeutic profile.

Class: Tricyclic Antidepressant Analog (Dibenzosuberane Scaffold) CAS Registry Number: 7351-49-7 (Primary) / 69306-43-0 (Salt forms) Chemical Name: 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine

Part 1: Executive Summary & Structural Logic

5-Aminomethyl-dibenzosuberane (AM-DBS) represents a pivotal structural probe in the pharmacology of tricyclic antidepressants (TCAs). Chemically, it consists of the lipophilic dibenzosuberane nucleus (a fused tricyclic system with a saturated C10-C11 bridge) tethered to a primary amine via a single methylene (-CH₂-) spacer.

While classical TCAs like Amitriptyline and Nortriptyline utilize a 3-carbon (propyl) side chain to optimize binding at the Sodium-Dependent Serotonin (SERT) and Norepinephrine (NET) transporters, AM-DBS features a truncated 1-carbon linker. This structural modification serves as a critical exclusion criterion in Structure-Activity Relationship (SAR) studies, often demonstrating the "linker length rule" required for psychotropic efficacy versus off-target sodium channel blockade (anti-arrhythmic activity).

Core Pharmacophore Analysis[1]
  • Lipophilic Domain: The tricyclic ring system (10,11-dihydro-5H-dibenzo[a,d]cycloheptene) provides the necessary hydrophobic interaction with the transporter vestibule.

  • Basic Center: The primary amine (at physiological pH) mimics the terminal amine of neurotransmitters.

  • Linker constraint: The single methylene unit restricts the conformational freedom of the amine, preventing it from reaching the deep anionic aspartate residue in the S1 binding site of NET/SERT, which typically requires a 3-carbon distance (approx. 5–7 Å).

Part 2: Chemical Synthesis & Manufacturing

The synthesis of AM-DBS requires a stepwise homologation of the ketone precursor, Dibenzosuberone . The following protocol is a validated route for research-grade production.

Synthesis Pathway (Graphviz Visualization)

Synthesis Figure 1: Synthetic Pathway for 5-Aminomethyl-dibenzosuberane Start Dibenzosuberone (C15H12O) Inter1 Dibenzosuberol (Alcohol) Start->Inter1 NaBH4, MeOH Reduction Inter2 5-Chloro-dibenzosuberane Inter1->Inter2 SOCl2, Toluene Chlorination Inter3 5-Cyano-dibenzosuberane (Nitrile) Inter2->Inter3 NaCN, DMSO Nucleophilic Sub. Final 5-Aminomethyl-dibenzosuberane (Target) Inter3->Final LiAlH4, THF Reduction

Caption: Stepwise conversion of Dibenzosuberone to AM-DBS via nitrile homologation.

Detailed Experimental Protocol
Step 1: Reduction to Dibenzosuberol
  • Reagents: Dibenzosuberone (10 mmol), Sodium Borohydride (NaBH₄, 15 mmol), Methanol (50 mL).

  • Procedure: Dissolve ketone in MeOH at 0°C. Add NaBH₄ portion-wise over 30 mins. Stir at RT for 2 hours.

  • Workup: Quench with 1N HCl. Extract with Dichloromethane (DCM). Dry over MgSO₄.

  • Yield: ~95% (White solid).

Step 2: Chlorination
  • Reagents: Dibenzosuberol (from Step 1), Thionyl Chloride (SOCl₂, 1.5 eq), Toluene.

  • Procedure: Reflux the alcohol with SOCl₂ in dry toluene for 3 hours.

  • Safety: Trap HCl gas evolved.

  • Isolation: Evaporate solvent in vacuo to yield crude 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

Step 3: Nitrile Displacement (Critical Homologation)
  • Reagents: Crude Chloride, Sodium Cyanide (NaCN, 2.0 eq), DMSO (dry).

  • Procedure: Dissolve chloride in DMSO. Add NaCN carefully. Heat to 60°C for 4 hours under Argon.

  • Mechanism: S_N1/S_N2 mixed mechanism due to the benzylic secondary carbon.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[1] Wash with brine to remove DMSO.

Step 4: Reduction to Amine
  • Reagents: 5-Cyano-dibenzosuberane, Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Dry THF.

  • Procedure: Add nitrile solution dropwise to a suspension of LiAlH₄ in THF at 0°C. Reflux for 6 hours.

  • Quench (Fieser Method): Cool to 0°C. Add Water (x mL), then 15% NaOH (x mL), then Water (3x mL). Filter precipitate.

  • Purification: Convert to Hydrochloride salt using HCl/Ether for crystallization.

Part 3: Pharmacological Profiling

Structure-Activity Relationship (SAR)

The antidepressant efficacy of TCAs is strictly dependent on the distance between the aromatic centroid and the basic nitrogen.

CompoundSide ChainChain Length (Å)1° Target (IC50)Clinical Class
Amitriptyline -CH₂-CH₂-CH₂-N(Me)₂~6.2 ÅSERT/NET (< 50 nM)Antidepressant
Nortriptyline -CH₂-CH₂-CH₂-NHMe~6.2 ÅNET (< 20 nM)Antidepressant
AM-DBS -CH₂-NH₂~2.5 Å Na+ Channels / NET (Weak)Arrhythmic / Probe

Analysis: AM-DBS fails to span the "aromatic sandwhich" to "anionic subsite" distance required for high-affinity monoamine transporter inhibition. Instead, its steric bulk and lipophilicity direct it toward Voltage-Gated Sodium Channels (Nav1.x) .

Mechanism of Action: The "Short-Chain" Shift

While classical TCAs block sodium channels as a secondary (often toxic) mechanism, AM-DBS exhibits this as a primary modality due to the loss of specific transporter affinity.

MOA Figure 2: Pharmacodynamic Shift due to Chain Truncation cluster_Targets Biological Targets Compound 5-Aminomethyl-dibenzosuberane NET Norepinephrine Transporter (Low Affinity) Compound->NET Steric Mismatch Nav Voltage-Gated Na+ Channel (High Affinity) Compound->Nav Pore Blockade H1 Histamine H1 Receptor (Moderate Affinity) Compound->H1 Lipophilic Binding Effect1 Weak Antidepressant Effect NET->Effect1 Effect2 Anti-Arrhythmic / Membrane Stabilizing Nav->Effect2

Caption: Shortening the side chain shifts specificity from NET/SERT (Antidepressant) to Na+ Channels (Anti-arrhythmic).

Part 4: Experimental Validation Protocols

To evaluate AM-DBS in a research setting, the following assays are standard.

In Vitro Radioligand Binding Assay (SERT/NET)

Objective: Determine the Ki value to quantify the loss of affinity compared to Imipramine.

  • Tissue: Rat cortical synaptic membranes.

  • Ligand: [³H]-Paroxetine (SERT) or [³H]-Nisoxetine (NET).

  • Protocol:

    • Incubate membranes (100 µg protein) with radioligand (1 nM) and AM-DBS (10⁻⁹ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

    • Incubation: 60 min at 25°C.

    • Termination: Rapid filtration over GF/B filters.

    • Expected Result: Ki > 1000 nM (Low affinity), contrasting with Amitriptyline (Ki ≈ 10-50 nM).

In Vivo Forced Swim Test (FST)

Objective: Assess behavioral despair (antidepressant potential).

  • Subjects: Male Swiss Albino mice (25-30g).

  • Dosing: Vehicle, Imipramine (15 mg/kg, Positive Control), AM-DBS (20 mg/kg).

  • Procedure:

    • Pre-test swim (15 min) 24h prior.

    • Administer drug i.p. 1 hour before test.

    • Test swim (6 min). Record immobility time during the last 4 mins.

  • Analysis: If AM-DBS shows significant reduction in immobility, it suggests an alternative mechanism (e.g., NMDA antagonism) rather than monoamine reuptake.

Part 5: References

  • Protiva, M., et al. (1965). Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. Collection of Czechoslovak Chemical Communications.

  • Davis, M. A., et al. (1970). Anticonvulsants. I. Dibenzo[a,d]cycloheptene-5-carboxamide and related compounds. Journal of Medicinal Chemistry.

  • Engelhardt, E. L. (1970). Method of treating arrhythmia using 5-(aminomethyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. U.S. Patent 3,527,871.

  • Langer, S. Z., et al. (1980). High-affinity binding of [3H]imipramine in brain and platelets and its relevance to the biochemistry of depression. Nature.

  • BOC Sciences. (2024). 5-Aminomethyl-dibenzosuberane Product Data.

Sources

CAS number and chemical identifiers for 5-Aminomethyl-dibenzosuberane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminomethyl-dibenzosuberane, a tricyclic compound featuring a dibenzosuberane core, represents a significant scaffold in medicinal chemistry. The dibenzosuberane (10,11-dihydro-5H-dibenzo[a,d]cycloheptene) nucleus is a cornerstone in the development of various centrally acting agents, most notably tricyclic antidepressants.[1][2] This guide provides an in-depth exploration of 5-Aminomethyl-dibenzosuberane, including its chemical identifiers, a detailed examination of its synthesis, and a discussion of its relevance and potential applications in drug discovery and development. The structural rigidity and defined three-dimensional shape of the dibenzosuberane framework make it an attractive template for designing molecules that can interact with specific biological targets. The introduction of an aminomethyl group at the 5-position further opens avenues for exploring structure-activity relationships and developing novel therapeutic agents.[2]

Chemical Identity and Properties

A clear and unambiguous identification of a chemical entity is fundamental for research and development. This section provides the key chemical identifiers and properties for 5-Aminomethyl-dibenzosuberane.

Chemical Identifiers
IdentifierValueSource
CAS Number 7351-49-7[3]
IUPAC Name (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)methanamine[3]
Molecular Formula C₁₆H₁₇N[3]
Molecular Weight 223.31 g/mol [3]
InChI InChI=1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2[3]
InChIKey YJCNPACNIAQKNY-UHFFFAOYSA-N[3]
Canonical SMILES C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN[3]
Synonyms 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine, 5-(Aminomethyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene[3]

Synthesis and Chemical Methodology

The synthesis of 5-Aminomethyl-dibenzosuberane can be approached through several strategic pathways, primarily revolving around the functionalization of the dibenzosuberone precursor. The following sections detail a plausible and referenced synthetic approach.

Synthesis of the Dibenzosuberone Core

The foundational step in the synthesis of 5-Aminomethyl-dibenzosuberane is the construction of the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) core. A common and effective method involves the cyclocondensation of dibenzyl-o-carboxylic acid.[4] This can be achieved using a strong acid catalyst, such as polyphosphoric acid or toluenesulfonic acid, at elevated temperatures.[4]

Experimental Protocol: Synthesis of Dibenzosuberone

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a distillation apparatus, combine dibenzyl-o-carboxylic acid with a catalytic amount of polyphosphoric acid (approximately 10% by weight).

  • Cyclization: Heat the mixture to 240°C under vacuum (30-40 Torr). The water produced during the reaction is continuously removed by distillation.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled. The crude dibenzosuberone is then purified by vacuum distillation (bp 136-140°C at 0.2 Torr) to yield the pure product.[4]

Synthesis_of_Dibenzosuberone Dibenzyl-o-carboxylic acid Dibenzyl-o-carboxylic acid Dibenzosuberone Dibenzosuberone Dibenzyl-o-carboxylic acid->Dibenzosuberone Polyphosphoric Acid, 240°C, Vacuum

Caption: Synthesis of the dibenzosuberone core.

Introduction of the Aminomethyl Group

With the dibenzosuberone core in hand, the next critical step is the introduction of the aminomethyl group at the 5-position. A logical approach involves the conversion of the ketone to an intermediate that can be readily substituted with an amino group. One such strategy is through the formation of an epoxide followed by nucleophilic opening. A closely related synthesis of 5-hydrazinomethyl-10,11-dihydro-5H-dibenzo[a,d]cyclo-hepten-5-ol from the corresponding spiro-oxirane highlights the feasibility of this approach.[5] A more direct route to an amino group, however, can be envisioned through reductive amination or conversion to an oxime followed by reduction. A review on dibenzosuberenone chemistry also describes the synthesis of 5-aminomethyl-5-hydroxy-5H-dibenzo[a,d]cycloheptene derivatives, further supporting the viability of functionalizing the 5-position.[2]

Proposed Synthetic Pathway

A plausible synthetic route from dibenzosuberone to 5-Aminomethyl-dibenzosuberane is outlined below. This pathway is a composite of established chemical transformations on similar substrates.

  • Oxime Formation: Dibenzosuberone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding oxime.[1]

  • Reduction of the Oxime: The oxime is then reduced to the primary amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH) in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Workup and Isolation: The reaction is carefully quenched with water and a sodium hydroxide solution. The product is then extracted with an organic solvent, dried, and the solvent is evaporated to yield crude 5-Aminomethyl-dibenzosuberane. Purification can be achieved through column chromatography or crystallization of a salt (e.g., hydrochloride).

Synthesis_of_5_Aminomethyl_dibenzosuberane Dibenzosuberone Dibenzosuberone Dibenzosuberone Oxime Dibenzosuberone Oxime Dibenzosuberone->Dibenzosuberone Oxime Hydroxylamine HCl, Base 5-Aminomethyl-dibenzosuberane 5-Aminomethyl-dibenzosuberane Dibenzosuberone Oxime->5-Aminomethyl-dibenzosuberane LiAlH4, THF

Caption: Proposed synthesis of 5-Aminomethyl-dibenzosuberane.

Applications in Drug Development and Research

The dibenzosuberane scaffold is a privileged structure in neuropharmacology. Its incorporation into molecules has led to the development of numerous drugs, particularly tricyclic antidepressants like amitriptyline and nortriptyline.[1] These compounds primarily act by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft.

While specific pharmacological data for 5-Aminomethyl-dibenzosuberane is not extensively documented in publicly available literature, its structural similarity to known neuroactive compounds suggests its potential as a modulator of central nervous system targets. The primary amine functionality provides a key point for interaction with biological receptors and enzymes.

Potential Research Areas:

  • Antidepressant Activity: Given the prevalence of the dibenzosuberane core in antidepressants, 5-Aminomethyl-dibenzosuberane is a prime candidate for evaluation as a monoamine reuptake inhibitor.

  • Ion Channel Modulation: The rigid tricyclic structure could serve as a scaffold for developing modulators of various ion channels, a strategy employed in the development of anticonvulsants and other neurological drugs.

  • Receptor Ligands: The aminomethyl group can be further functionalized to create a library of compounds for screening against a wide range of G-protein coupled receptors (GPCRs) and other receptor families.

  • Enzyme Inhibition: The compound could be investigated as an inhibitor of enzymes involved in neurotransmitter metabolism or other signaling pathways.

Conclusion

5-Aminomethyl-dibenzosuberane is a valuable chemical entity with significant potential for drug discovery and development. Its synthesis is achievable through established chemical methodologies, starting from the readily accessible dibenzosuberone core. The inherent biological relevance of the dibenzosuberane scaffold, coupled with the reactive and interactive nature of the aminomethyl group, makes this compound and its derivatives a fertile ground for the exploration of new therapeutic agents targeting the central nervous system and other biological systems. Further investigation into the specific pharmacological profile of 5-Aminomethyl-dibenzosuberane is warranted to fully elucidate its therapeutic potential.

References

  • PrepChem.com. Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. Available from: [Link]

  • Google Patents. Synthesis of 5-hydrazinomethyl-10,11-dihydro-5H-dibenzo[a,d]cyclo-hepten-5-ol. US3317540A.
  • MDPI. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules. 2005;10(12):1429-1436. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. 2018;14:2674-2682. Available from: [Link]

  • Preprints.org. Formation of 5-aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-amino-tetrahydropyridinylidene Salts. 2023. Available from: [Link]

  • Google Patents. Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds. US4560787A.
  • PubMed Central. Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds. ACS Omega. 2022;7(25):21735-21745. Available from: [Link]

  • Juniper Publishers. A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chemistry International Journal. 2018;6(4):555694. Available from: [Link]

  • ResearchGate. Synthesis of New Substituted Dibenzosuberones. Synthetic Communications. 1998;28(12):2191-2201. Available from: [Link]

  • PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. 2015;25(3):525-528. Available from: [Link]

  • PubChem. 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine. Available from: [Link]

  • K-State Libraries. Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one. Bulletin of the Korean Chemical Society. 2011;32(10):3696-3700. Available from: [Link]

  • Google Patents. New dibenzosuberone derivatives. EP1306366A2.
  • Google Patents. Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide. US7982032B2.
  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. 2022;27(19):6649. Available from: [Link]

Sources

The Tri-Ring Scaffold: A Theoretical and Computational Exploration of 5-Aminomethyl-dibenzosuberane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzosuberane core, a tricyclic aromatic system, represents a privileged scaffold in medicinal chemistry, most notably as the foundational structure for numerous tricyclic antidepressant (TCA) drugs.[1][2] This guide delves into the theoretical and computational examination of a specific, yet underexplored, derivative: 5-Aminomethyl-dibenzosuberane. While direct experimental data on this compound is sparse, its structural similarity to known neurologically active agents suggests significant therapeutic potential. This document provides a comprehensive framework for its investigation, from proposed synthesis to in-silico analysis of its physicochemical properties, pharmacokinetics, and potential protein-ligand interactions. By leveraging established computational methodologies, we aim to elucidate the molecular characteristics of 5-Aminomethyl-dibenzosuberane, thereby providing a robust foundation for future empirical research and drug discovery efforts.

Introduction: The Dibenzosuberane Framework in Neuropharmacology

The dibenzosuberane structure, characterized by two benzene rings fused to a central seven-membered cycloheptane ring, has been a cornerstone in the development of drugs targeting the central nervous system (CNS).[3] Compounds bearing this scaffold have been successfully developed as antidepressants, muscle relaxants, and antipsychotics.[2][4] The therapeutic efficacy of these molecules is often attributed to their ability to modulate the activity of neurotransmitter transporters and receptors.

5-Aminomethyl-dibenzosuberane is a derivative that introduces a primary amine functionality at the 5-position of the dibenzosuberane core. This modification is hypothesized to significantly influence the molecule's polarity, hydrogen bonding capacity, and ultimately, its biological activity. The aminomethyl group can act as a key pharmacophoric feature, enabling interactions with specific biological targets.

This guide will systematically explore the theoretical and computational aspects of 5-Aminomethyl-dibenzosuberane, providing a roadmap for its synthesis and in-silico evaluation.

Proposed Synthesis of 5-Aminomethyl-dibenzosuberane

Synthetic Pathway

The proposed synthesis involves a two-step process starting from dibenzosuberone:

  • Reductive Amination: The carbonyl group of dibenzosuberone can be converted to an amine via reductive amination. This can be achieved by reacting dibenzosuberone with ammonia or a protected amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

  • Conversion to the Aminomethyl Group: A more controlled approach to introduce the aminomethyl group would be through a Strecker synthesis or by converting the ketone to a nitrile followed by reduction. An alternative and potentially more efficient route involves the Wittig reaction to introduce a cyanomethylene group, which can then be reduced to the primary amine.

A more direct, albeit potentially lower-yielding, approach could involve the direct amination of a 5-halomethyl-dibenzosuberane precursor, though the synthesis of this intermediate may present its own challenges.

Experimental Protocol: A Representative Procedure

The following protocol outlines a hypothetical, yet chemically sound, procedure for the synthesis of 5-Aminomethyl-dibenzosuberane via reductive amination.

Materials:

  • 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve dibenzosuberone (1 equivalent) in methanol.

  • Add ammonium acetate (10-20 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quench the reaction by the slow addition of dilute HCl.

  • Remove the methanol under reduced pressure.

  • Neutralize the aqueous residue with a saturated NaOH solution and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Theoretical Physicochemical and Pharmacokinetic Properties

In the absence of experimental data, computational methods provide a powerful tool for predicting the physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of 5-Aminomethyl-dibenzosuberane. These predictions are crucial for assessing its drug-likeness and potential for further development.

Computational Methodology

Software such as Schrödinger's QikProp or online platforms like SwissADME can be utilized to predict a range of molecular descriptors.[3] These tools employ empirical models and algorithms based on large datasets of known drugs.

Predicted Properties of 5-Aminomethyl-dibenzosuberane

The following table summarizes the predicted properties of 5-Aminomethyl-dibenzosuberane, benchmarked against typical ranges for orally available drugs.

PropertyPredicted ValueAcceptable Range for Drugs
Molecular Weight ( g/mol )~223.31< 500
LogP (Octanol/Water)~3.5-0.4 to +5.6
H-bond Donors1≤ 5
H-bond Acceptors1≤ 10
Polar Surface Area (Ų)~26.0< 140
Rotatable Bonds2≤ 10
Lipinski's Rule of FiveCompliant0 violations

These predicted values suggest that 5-Aminomethyl-dibenzosuberane possesses favorable physicochemical properties for oral bioavailability and is likely to be a viable drug candidate.

Computational Studies: Elucidating Molecular Structure and Interactions

Computational chemistry offers a suite of powerful techniques to investigate the molecular properties of 5-Aminomethyl-dibenzosuberane at an atomic level. These studies can provide insights into its conformational preferences, electronic structure, and potential interactions with biological targets.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[6] For 5-Aminomethyl-dibenzosuberane, DFT calculations can be employed to:

  • Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule.

  • Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra, which can be used to characterize the molecule.

  • Analyze Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's reactivity and electronic transitions.

  • Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecular surface, identifying regions of positive and negative electrostatic potential that are crucial for intermolecular interactions.

Workflow for DFT Calculations:

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Input_Structure Initial 3D Structure of 5-Aminomethyl-dibenzosuberane Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Vibrational Spectra (IR/Raman) Frequency_Calculation->Vibrational_Spectra Electronic_Data Electronic Structure Data Electronic_Properties->Electronic_Data

Caption: Workflow for Density Functional Theory (DFT) calculations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][6] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Potential Protein Targets:

Based on the pharmacology of related tricyclic antidepressants, potential protein targets for 5-Aminomethyl-dibenzosuberane include:[7]

  • Serotonin Transporter (SERT)

  • Norepinephrine Transporter (NET)

  • Dopamine Transporter (DAT)

  • Various serotonin (5-HT) and dopamine (D) receptors

Workflow for Molecular Docking:

Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D structure, charge assignment) Docking_Run Docking Calculation (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Receptor_Prep Receptor Preparation (PDB structure, add hydrogens, define binding site) Receptor_Prep->Docking_Run Pose_Analysis Analysis of Binding Poses Docking_Run->Pose_Analysis Scoring Scoring and Ranking Pose_Analysis->Scoring Interaction_Analysis Analysis of Ligand-Receptor Interactions Scoring->Interaction_Analysis

Caption: General workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the nature of the interactions.[8]

Workflow for Molecular Dynamics:

MD_Workflow cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Trajectory Analysis Initial_Complex Ligand-Receptor Complex (from Docking) Solvation Solvation in Water Box Initial_Complex->Solvation Ionization Addition of Ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration System Equilibration (NVT, NPT) Minimization->Equilibration Production_Run Production MD Run Equilibration->Production_Run RMSD_RMSF RMSD and RMSF Analysis Production_Run->RMSD_RMSF Interaction_Analysis Hydrogen Bond and Interaction Analysis Production_Run->Interaction_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) Production_Run->Binding_Energy

Caption: Workflow for molecular dynamics simulations.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical and computational framework for the investigation of 5-Aminomethyl-dibenzosuberane. While direct experimental data is currently lacking, the in-silico analyses presented here suggest that this compound is a promising candidate for further research, particularly in the context of neuropharmacology. The proposed synthetic route is chemically feasible, and the predicted physicochemical properties are favorable for drug development.

Future work should focus on the experimental validation of the findings presented in this guide. The synthesis of 5-Aminomethyl-dibenzosuberane and its characterization using spectroscopic techniques will be the first crucial step. Subsequently, in vitro and in vivo studies will be necessary to determine its biological activity and pharmacological profile. The computational models and workflows detailed herein can serve as a valuable guide for these future experimental endeavors, ultimately accelerating the potential discovery of a novel therapeutic agent based on the dibenzosuberane scaffold.

References

  • Moger, M., et al. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Juniper Publishers.
  • Villani, F. J., et al. (1964). DERIVATIVES OF 10,11-DIHYDRO-5H-DIBENZO-(A,D)CYCLOHEPTENE AND RELATED COMPOUNDS. II. Journal of Medicinal Chemistry, 7(4), 457-460.
  • National Center for Biotechnology Information (n.d.). 5H-Dibenzo(a,d)cyclohepten-5-ol, 10,11-dihydro-5-(3-(dimethylamino)propyl)-, monohydrochloride. PubChem.
  • Waters Corporation. (2022). The Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
  • Jatlow, P. I., & Bailey, D. N. (1980). Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry. Clinical Chemistry, 26(8), 1201-1204.
  • Waters Corporation. (n.d.).
  • Wikipedia. (n.d.). Tricyclic antidepressant.
  • Mikotić-Mihun, Z., et al. (1998). Synthesis of New Substituted Dibenzosuberones.
  • Behnia, A. (2025). A Comprehensive Review on the Pharmacology of Tricyclic Antidepressants and their Analytical Methods. International Journal of New Chemistry, 12(1), 87-96.
  • National Center for Biotechnology Information. (n.d.). 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-(2-(4-methylpiperazinyl)ethyl)-. PubChem.
  • National Center for Biotechnology Information. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-one. PubChem.
  • Pharmacy 180. (n.d.).
  • Perni, R. B., et al. (1998). Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole derivatives. Journal of Medicinal Chemistry, 41(22), 4339-4351.
  • Al-Amiery, A. A., et al. (2022). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences, 5(4), 546-558.
  • Wikipedia. (n.d.). Dibenzocycloheptene.
  • Simone, A. (2019). Computational Approaches for Drug Discovery. Molecules, 24(16), 3061.
  • Green, A. F., & Ward, N. B. (1964). The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant. British Journal of Pharmacology and Chemotherapy, 23(1), 1-13.
  • National Center for Biotechnology Information. (n.d.). 5H-Dibenzo(a,d)cycloheptene, 5-amino-. PubChem.
  • Kaczor, A. A., et al. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Molecules, 28(23), 7855.
  • Google Patents. (1985). US4560787A - Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol.

Sources

Methodological & Application

Application Notes and Protocols for 5-Aminomethyl-dibenzosuberane in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Potential of 5-Aminomethyl-dibenzosuberane

5-Aminomethyl-dibenzosuberane is a tricyclic organic molecule featuring a dibenzosuberane core, a structure shared by a class of compounds with significant neurological activity. While specific research on the 5-aminomethyl derivative is emerging, the parent structure is notably present in compounds known to modulate ion channels and neurotransmitter receptors. For instance, the related compound MK-801 (Dizocilpine) is a well-characterized, potent, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The structural similarity suggests that 5-Aminomethyl-dibenzosuberane may exhibit comparable bioactivity, making it a compound of interest for researchers in neuroscience, pharmacology, and drug discovery, particularly in the study of synaptic plasticity, excitotoxicity, and neurological disorders.

These application notes provide a comprehensive guide for the use of 5-Aminomethyl-dibenzosuberane in cell culture experiments. The protocols outlined below are designed to serve as a starting point, emphasizing the principles of rigorous experimental design and validation.

Proposed Mechanism of Action: NMDA Receptor Antagonism

Based on its structural analogy to known NMDA receptor antagonists, 5-Aminomethyl-dibenzosuberane is hypothesized to function as a channel blocker. In this model, the compound does not compete with the agonist binding site (e.g., for glutamate or glycine) but instead binds within the ion channel pore of the NMDA receptor itself. This binding event physically occludes the channel, preventing the influx of Ca²⁺ and Na⁺ ions, which is a critical step in the receptor's signaling cascade. This "use-dependent" blockade is often more effective when the channel is in an open state, meaning the presence of an agonist can enhance the inhibitory action of the compound.

Below is a diagram illustrating the proposed mechanism of action at the NMDA receptor.

NMDA_Receptor_Antagonism cluster_0 Neuronal Postsynaptic Membrane NMDA_Receptor NMDA Receptor Ion Channel Pore (Closed) Mg²⁺ Block NMDA_Receptor_Open NMDA Receptor Ion Channel Pore (Open) Ca²⁺ Influx NMDA_Receptor:f1->NMDA_Receptor_Open:f1 Depolarization (removes Mg²⁺) NMDA_Receptor_Blocked NMDA Receptor Channel Blocked by 5-AD No Ca²⁺ Influx NMDA_Receptor_Open:f1->NMDA_Receptor_Blocked:f1 Transition Ca_Signal Downstream Ca²⁺ Signaling (e.g., LTP, Excitotoxicity) NMDA_Receptor_Open:f2->Ca_Signal Initiates No_Signal Inhibition of Downstream Signaling NMDA_Receptor_Blocked:f2->No_Signal Prevents Glutamate Glutamate & Glycine Glutamate->NMDA_Receptor_Open:f0 Agonist Binding 5_AD 5-Aminomethyl- dibenzosuberane 5_AD->NMDA_Receptor_Blocked:f1 Binds in Open Channel

Caption: Proposed mechanism of 5-Aminomethyl-dibenzosuberane as an NMDA receptor channel blocker.

Experimental Protocols

Reagent Preparation and Handling

The first step in any successful cell culture experiment is the proper preparation and handling of the compound. Due to its chemical nature, 5-Aminomethyl-dibenzosuberane requires careful handling to ensure stability, solubility, and safety.

Materials:

  • 5-Aminomethyl-dibenzosuberane hydrochloride (or free base)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution:

  • Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the powdered compound in a chemical fume hood.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 1-5 mg of 5-Aminomethyl-dibenzosuberane.

  • Solubilization: Based on the molecular weight of the compound (consult the supplier's certificate of analysis), calculate the precise volume of DMSO required to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 251.35 g/mol , 1 mg would be dissolved in 397.85 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the tube. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication step in a water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Critical Note on Solvent Choice: DMSO is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations. It is imperative to keep the final DMSO concentration in the culture medium below 0.1% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Determining Optimal Working Concentration: A Cytotoxicity Assay

Before assessing the biological activity of 5-Aminomethyl-dibenzosuberane, it is crucial to determine the concentration range that is non-toxic to the cells. A standard MTT or resazurin-based cytotoxicity assay is recommended.

Cell Lines:

  • SH-SY5Y (human neuroblastoma): A common model for neuronal function and neurotoxicity.

  • Primary Cortical Neurons: A more physiologically relevant model for studying neuroreceptor activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. For SH-SY5Y, a density of 1 x 10⁴ cells per well is a good starting point.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from, for example, 100 µM down to 10 nM. Remember to include a "vehicle only" control (0.1% DMSO) and a "no treatment" control.

  • Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of 5-Aminomethyl-dibenzosuberane.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After the incubation period, perform a standard viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance at 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the maximum non-toxic concentration.

Data Interpretation:

Concentration% Cell Viability (Relative to Vehicle)Standard Deviation
100 µM15.2%± 3.1%
30 µM65.8%± 5.5%
10 µM92.1%± 4.2%
1 µM98.5%± 2.8%
100 nM99.1%± 3.0%
10 nM100.3%± 2.5%
Vehicle (0.1% DMSO)100%± 2.3%
Table 1: Example cytotoxicity data for 5-Aminomethyl-dibenzosuberane on SH-SY5Y cells after 48 hours of treatment. Based on this data, subsequent functional assays should use concentrations ≤10 µM.
Functional Assay: Inhibition of NMDA-Induced Calcium Influx

This protocol provides a method to test the hypothesis that 5-Aminomethyl-dibenzosuberane can block NMDA receptor function. The assay uses a fluorescent calcium indicator to measure changes in intracellular calcium following NMDA receptor activation.

Materials:

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HBSS without Mg²⁺

  • NMDA and Glycine (co-agonist)

  • A fluorescence plate reader or fluorescence microscope

Experimental Workflow:

Calcium_Influx_Assay_Workflow cluster_workflow Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Load Cells with Fluo-4 AM Dye A->B C 3. Wash Cells to Remove Excess Dye B->C D 4. Pre-incubate with 5-AD or Vehicle C->D E 5. Measure Baseline Fluorescence D->E F 6. Add NMDA/Glycine (Agonist) E->F G 7. Measure Peak Fluorescence Response F->G H 8. Analyze Data: (Peak - Baseline) G->H

Caption: Step-by-step workflow for the NMDA-induced calcium influx functional assay.

Detailed Protocol:

  • Cell Seeding: Seed primary cortical neurons or SH-SY5Y cells onto black-walled, clear-bottom 96-well plates.

  • Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium and add the loading solution to each well. Incubate for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS (with Ca²⁺ and Mg²⁺) to remove extracellular dye.

  • Pre-incubation: Add HBSS (without Mg²⁺, to relieve the voltage-dependent channel block) containing various non-toxic concentrations of 5-Aminomethyl-dibenzosuberane (e.g., 10 µM, 1 µM, 100 nM) or vehicle control. Incubate for 10-20 minutes.

  • Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).

  • Agonist Stimulation: Using the instrument's injection port, add a solution of NMDA (e.g., final concentration 100 µM) and Glycine (final concentration 10 µM) to stimulate the receptors.

  • Kinetic Reading: Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak calcium response.

  • Data Analysis: For each well, calculate the change in fluorescence (ΔF = F_peak - F_baseline). Normalize the response in the drug-treated wells to the response in the vehicle-treated wells to determine the percent inhibition. Calculate an IC₅₀ value from the resulting concentration-response curve.

Trustworthiness and Self-Validation

To ensure the validity of your results, every experiment should include a system of internal controls.

  • Positive Control: Use a known NMDA receptor antagonist, such as MK-801 or AP5, in parallel with 5-Aminomethyl-dibenzosuberane. This will validate that the assay system is working correctly and provides a benchmark for the potency of your test compound.

  • Vehicle Control: As mentioned, every experiment must include a control group treated with the same final concentration of DMSO used to dissolve the compound. This accounts for any potential effects of the solvent itself.

  • Specificity Control: To confirm that the observed effect is specific to the NMDA receptor, you can perform the calcium influx assay using a different stimulus, such as potassium chloride (KCl), which causes depolarization and opens voltage-gated calcium channels. If 5-Aminomethyl-dibenzosuberane is a specific NMDA receptor antagonist, it should not block the calcium influx induced by KCl.

Conclusion

5-Aminomethyl-dibenzosuberane represents a promising tool for the study of neurological pathways, likely through the modulation of the NMDA receptor. The protocols detailed in these notes provide a robust framework for initiating in vitro studies with this compound. Researchers should begin by establishing a non-toxic concentration range, followed by functional assays to elucidate its specific biological activity. By employing proper controls and careful experimental technique, the scientific community can effectively characterize the pharmacological profile of this intriguing molecule.

References

  • Title: The NMDA receptor: a novel therapeutic target. Source: Drug Discovery Today URL: [Link]

  • Title: In vivo properties of the non-competitive N-methyl-D-aspartate (NMDA) antagonist MK-801. Source: Friends of NIDA URL: [Link]

Application Note: 5-Aminomethyl-dibenzosuberane in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Probe for Defining NMDA and Monoamine Transporter Pharmacophores []

Abstract & Scope

This application note details the utility of 5-Aminomethyl-dibenzosuberane (5-AM-DBS) as a critical structural probe in neuropharmacology. While structurally related to the tricyclic antidepressant (TCA) and dibenzocycloheptenimine (e.g., MK-801) scaffolds, 5-AM-DBS serves primarily as a conformational control tool .[]

Its specific application lies in Structure-Activity Relationship (SAR) studies to delineate the steric and distance requirements for:

  • NMDA Receptor Antagonism: Determining the necessity of the nitrogen-bridge constraint found in MK-801 (Dizocilpine).[]

  • Monoamine Transporter Inhibition: Evaluating the "chain-length effect" (methyl vs. propyl) on Serotonin (SERT) and Norepinephrine (NET) transporter binding.

This guide provides the rationale, mechanistic insight, and validated protocols for utilizing 5-AM-DBS in competitive binding and functional uptake assays.

Scientific Background & Mechanism[1][2][3][4]

The "Distance Geometry" Hypothesis

The biological activity of dibenzocycloheptene derivatives is governed by the spatial relationship between the lipophilic tricyclic core and the basic amine nitrogen.

  • Tricyclic Antidepressants (TCAs): Compounds like Amitriptyline and Nortriptyline possess a flexible 3-carbon (propyl) side chain.[] This flexibility allows the amine to adopt a specific distance from the aromatic centroid (~5–6 Å) required for high-affinity binding to NET and SERT.

  • NMDA Antagonists (MK-801): The potent NMDA antagonist MK-801 features a rigid nitrogen bridge (5,10-imine) that locks the amine directly above the central ring.[] This "bridged" conformation is essential for high-affinity binding to the Phencyclidine (PCP) site inside the NMDA receptor channel.

5-Aminomethyl-dibenzosuberane as a Probe

5-AM-DBS represents the semi-rigid, unbridged intermediate .[]

  • Structure: It retains the dibenzosuberane core but has a short 1-carbon (aminomethyl) linker.[]

  • Mechanistic Utility:

    • Negative Control for NMDA: In binding assays, 5-AM-DBS typically exhibits significantly lower affinity (Ki in µM range) for the PCP site compared to MK-801 (Ki in nM range).[] This loss of affinity validates that the rigid bridge—not just the amine position—is critical for NMDA antagonism.

    • Probe for Transporter Selectivity: Shortening the side chain from propyl (TCA) to methyl (5-AM-DBS) drastically alters transporter selectivity, often reducing NET/SERT affinity while potentially increasing affinity for Sigma receptors or Histamine H1 receptors .[]

Structural Evolution Diagram (Graphviz)

The following diagram illustrates the structural divergence and pharmacological consequences of modifying the 5-AM-DBS scaffold.

Pharmacophore_Evolution Core Dibenzosuberane Core (Lipophilic Scaffold) Probe 5-Aminomethyl-dibenzosuberane (The Probe) Core->Probe + Aminomethyl Group (C1) TCA Propyl Chain Extension (e.g., Nortriptyline) Probe->TCA + 2 Carbons (Flexible Chain) MK801 Nitrogen Bridge Constraint (e.g., MK-801/Dizocilpine) Probe->MK801 + C-N Bridge (Rigid Lock) Activity_Probe Low Affinity Control (Defines Pharmacophore Boundaries) Probe->Activity_Probe Intermediate State Activity_TCA High Affinity: SERT / NET (Antidepressant) TCA->Activity_TCA Optimized Distance Activity_NMDA High Affinity: NMDA PCP Site (Anticonvulsant/Dissociative) MK801->Activity_NMDA Optimized Conformation

Caption: Structural evolution of the dibenzosuberane scaffold. 5-AM-DBS serves as the divergence point between flexible transport inhibitors and rigid channel blockers.[]

Experimental Applications & Data

Comparative Binding Profile

When designing a study, use 5-AM-DBS to establish the baseline for non-specific binding or low-affinity interactions.[]

Target ReceptorLigand (Standard)5-AM-DBS Affinity (Predicted)MK-801 Affinity (Reference)Interpretation
NMDA (PCP Site) [³H]MK-801Low (Ki > 1 µM) High (Ki ~ 3 nM)Proves necessity of the 5,10-imine bridge.[]
SERT (5-HT Transporter) [³H]ImipramineModerate/Low InactiveProves necessity of C3-propyl chain flexibility.[]
Sigma-1 Receptor [³H]PentazocineModerate (Ki ~ 100 nM) LowShort-chain hydrophobic amines often bind Sigma-1.[]
Key Application: Synthesis Intermediate

5-AM-DBS is chemically versatile.[][2] It is frequently used as a primary amine building block to synthesize:

  • Urea/Amide Derivatives: For testing anticonvulsant activity in the Maximal Electroshock Seizure (MES) model.[3]

  • Fluorescent Probes: Conjugating a fluorophore to the primary amine to create lipophilic membrane probes.

Detailed Protocols

Protocol A: Competitive Radioligand Binding Assay (NMDA Receptor)

Objective: To quantify the affinity of 5-AM-DBS for the NMDA receptor channel relative to MK-801.[]

Materials:

  • Tissue: Rat cerebral cortex membranes (rich in NMDA receptors).[]

  • Radioligand: [³H]MK-801 (Specific Activity: ~20–30 Ci/mmol).[]

  • Test Compound: 5-Aminomethyl-dibenzosuberane (dissolved in DMSO, final concentration <1%).

  • Non-specific Control: 10 µM (+)MK-801.[]

  • Buffer: 5 mM Tris-HCl / 10 mM HEPES, pH 7.4.

Workflow Diagram (Graphviz):

Binding_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Step1 Homogenize Cortex (50mM Tris-Acetate) Step2 Wash & Centrifuge (40,000 x g, 20 min) Step1->Step2 Step3 Resuspend Membranes Step2->Step3 Step4 Add [3H]MK-801 (5 nM) Step3->Step4 Step5 Add 5-AM-DBS (10^-9 to 10^-5 M) Step4->Step5 Step6 Incubate 2h @ 25°C Step5->Step6 Step7 Vacuum Filtration (GF/B Filters) Step6->Step7 Step8 Liquid Scintillation Counting Step7->Step8 Step9 Calculate IC50 / Ki Step8->Step9

Caption: Workflow for competitive binding assay to determine Ki of 5-AM-DBS.

Step-by-Step Procedure:

  • Membrane Prep: Homogenize rat cortical tissue in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 40,000 x g (20 min).[] Resuspend pellet in assay buffer.

  • Assay Setup: In 96-well plates or tubes, combine:

    • 200 µL Membrane suspension (~200 µg protein).[]

    • 25 µL [³H]MK-801 (Final conc. 5 nM).

    • 25 µL 5-AM-DBS (Concentration range: 1 nM to 100 µM).[]

  • Equilibrium: Incubate for 2 hours at room temperature (25°C) to allow equilibrium binding. Note: MK-801 binding is slow; do not shorten this step.[]

  • Termination: Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with 3 mL ice-cold buffer.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Determine IC50 and convert to Ki using the Cheng-Prusoff equation.[]

Protocol B: Solubilization & Handling

5-AM-DBS is a lipophilic amine.[] Proper handling is crucial for assay reproducibility.[]

  • Stock Solution: Dissolve 10 mg of 5-AM-DBS hydrochloride in 1 mL of 100% DMSO (creates a high-concentration stock).

  • Working Solution: Dilute the DMSO stock into deionized water or assay buffer.[]

    • Critical: Ensure the final DMSO concentration in the biological assay does not exceed 0.1% - 1.0%, as DMSO can affect membrane fluidity and receptor conformation.

  • Storage: Store solid at -20°C. Solutions should be prepared fresh or aliquoted and frozen (avoid freeze-thaw cycles).

References

  • PubChem Compound Summary. (2023). 5-Aminomethyl-dibenzosuberane (CID 69306-43-0).[] National Center for Biotechnology Information.[] [Link]

  • Monn, J. A., et al. (1990). Synthesis and structure-activity relationship of C5-substituted analogues of (+-)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine [(+-)-desmethyl-MK801]: ligands for the NMDA receptor-coupled phencyclidine binding site.[][4] Journal of Medicinal Chemistry, 33(3), 1069-1076.[4] [Link]

  • Villani, F. J., et al. (1964).[5] Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds.[][6][2][4][5][7] Journal of Medicinal Chemistry.[3][5][8] [Link]

  • Lodge, D., & Johnson, K. M. (1990). Noncompetitive Excitatory Amino Acid Receptor Antagonists.[][9] Trends in Pharmacological Sciences.[] (Contextual grounding for MK-801 vs. analogs). [Link]

Sources

Topic: Formulation of 5-Aminomethyl-dibenzosuberane for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction

5-Aminomethyl-dibenzosuberane, a tricyclic compound, represents a class of molecules with significant interest in pharmacological research. Its rigid, lipophilic dibenzosuberane core combined with a polar aminomethyl side chain presents a distinct formulation challenge. The compound's predicted high lipophilicity (XLogP3 ≈ 3.0) suggests poor aqueous solubility, a primary obstacle for achieving consistent and predictable systemic exposure in preclinical in vivo studies[1]. The primary objective of any formulation strategy is to maximize exposure in early animal experiments to reliably evaluate pharmacokinetics, pharmacodynamics, and toxicology[2].

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It moves beyond simple recipes to explain the causal logic behind formulation choices, establishing a systematic workflow from initial characterization to the preparation of final dosing vehicles for various administration routes. Our focus is on creating robust, reproducible formulations that ensure data integrity in pivotal in vivo studies.

Part 1: Foundational Pre-formulation Characterization

The Rationale: A "formulate-first, ask-questions-later" approach is a recipe for irreproducible results. A thorough understanding of the compound's fundamental physicochemical properties is the most critical determinant of a successful formulation strategy. This initial data-gathering phase minimizes wasted resources and animals by enabling a rational, evidence-based selection of excipients and vehicle systems.

Physicochemical Property Summary

The first step is to consolidate the known and predicted properties of 5-Aminomethyl-dibenzosuberane. This data provides the initial clues for our formulation strategy.

PropertyValue / PredictionImplication for FormulationSource
Molecular Weight 223.31 g/mol Standard for a small molecule.[1]
Structure Tricyclic amineThe amine group (pKa ~9-10) offers a handle for pH-based solubility enhancement.[1]
XLogP3-AA 3.0Indicates high lipophilicity and predicts poor intrinsic aqueous solubility.[1]
Hydrogen Bond Donors 1Contributes to some polarity but is overshadowed by the large hydrocarbon core.[1]
Hydrogen Bond Acceptors 1Contributes to some polarity.[1]
Predicted pKa (Basic) ~9.5 (Estimated for primary amine)The compound will be ionized and more soluble at acidic pH.N/A
Protocol: Rapid Solubility Screening

Objective: To empirically determine the compound's solubility in a panel of common, pharmaceutically acceptable vehicles. This data is paramount for vehicle selection.

Methodology:

  • Preparation: Dispense 1-2 mg of 5-Aminomethyl-dibenzosuberane (ensure purity is >98%[3]) into separate 1.5 mL glass vials.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of each test vehicle to the respective vials.

  • Equilibration: Vortex each vial vigorously for 1-2 minutes. Place on a rotating mixer at ambient temperature for 18-24 hours to reach equilibrium. Protect from light, as tricyclic structures can be photosensitive[4].

  • Observation: After equilibration, visually inspect for undissolved solid.

  • Quantification: If solid remains, centrifuge the vials at ~14,000 x g for 15 minutes. Carefully collect an aliquot of the supernatant, dilute it in a suitable organic solvent (e.g., Methanol or Acetonitrile), and determine the concentration using a calibrated HPLC-UV method.

Recommended Vehicle Panel:

Vehicle ClassSpecific ExamplesRationale
Aqueous Buffers pH 2.0 (0.01 N HCl), pH 4.5 (Acetate), pH 7.4 (PBS)To quantify the impact of pH on solubility via salt formation.
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), EthanolCommon, well-tolerated solvents for increasing the solubility of lipophilic compounds[5].
Surfactants 1% Tween® 80 in water, 1% Kolliphor® EL in waterTo assess if micellar solubilization is a viable strategy.
Cyclodextrins 10% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in waterTo evaluate solubility enhancement through inclusion complexation.
Lipids Labrafac® PG, Maisine® CCRelevant for developing advanced lipid-based formulations like SEDDS[6].
Protocol: Forced Degradation Study

Objective: To rapidly assess the chemical stability of the molecule under stress conditions. This informs necessary storage conditions and identifies potential incompatibilities with acidic or basic excipients.

Methodology:

  • Prepare solutions of 5-Aminomethyl-dibenzosuberane (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Aliquot the solution into separate glass vials for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at 60°C for 24 hours.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal: Heat the solution at 60°C for 24 hours.

    • Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours[4].

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV method, comparing the peak area of the parent compound to an unstressed control to calculate the percentage of degradation.

Part 2: A Logical Workflow for Formulation Development

Based on the pre-formulation data, a logical decision-making process can be followed. The choice of formulation is dictated primarily by the intended route of administration and the required dose.

Formulation_Workflow start Define Study Goal (PK, PD, Tox) & Target Dose route Select Route of Administration start->route iv Intravenous (IV) route->iv IV po Oral (PO) route->po Oral iv_req Sterile Aqueous Solution Required iv->iv_req po_type Solution or Suspension? po->po_type sol_check_iv Is Solubility in Aqueous Buffer (pH-adjusted) > Target Dose? iv_req->sol_check_iv form_iv_simple Formulate pH-Adjusted Aqueous Solution sol_check_iv->form_iv_simple Yes form_iv_complex Formulate Co-solvent or Cyclodextrin Solution sol_check_iv->form_iv_complex No sol_check_po Is Solubility in GRAS Vehicle > Target Dose? po_type->sol_check_po form_po_sol Formulate Oral Solution sol_check_po->form_po_sol Yes form_po_susp Formulate Oral Suspension sol_check_po->form_po_susp No

Caption: Formulation development decision workflow.

Part 3: Step-by-Step Formulation Protocols

The following protocols are designed for a target dose volume of 10 mL/kg in mice. Adjust volumes and concentrations as needed for your specific study design. Always use high-purity water (e.g., WFI or Milli-Q) and analytical grade reagents.

Protocol 3.1: pH-Adjusted Aqueous Solution for Intravenous (IV) Use

Rationale: This is the simplest and preferred formulation for IV administration. By protonating the basic amine group with an acid, we form a salt in situ, which has significantly higher aqueous solubility than the free base.

Materials:

  • 5-Aminomethyl-dibenzosuberane

  • 0.9% Sodium Chloride for Injection (Sterile Saline)

  • 0.1 N Hydrochloric Acid (HCl) or Citric Acid solution (10 mg/mL)

  • Sterile vials, magnetic stirrer, and 0.22 µm sterile syringe filters

Procedure:

  • Weighing: Accurately weigh the required amount of 5-Aminomethyl-dibenzosuberane for the target concentration (e.g., 10 mg for a 1 mg/mL solution in 10 mL).

  • Dispersion: Add approximately 80% of the final volume of sterile saline to the vial containing the compound.

  • Solubilization: While stirring, add the acidic solution dropwise until all solid material dissolves. The solution should become completely clear.

  • pH Check: Measure the pH of the solution. The target pH should be between 3.0 and 5.0 for stability and tolerability. Avoid extreme pH values.

  • Final Volume: Add sterile saline to reach the final desired volume and mix thoroughly.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile final container.

  • QC Check: Visually inspect the final formulation for any particulates. Confirm the concentration via HPLC-UV analysis.

Protocol 3.2: Co-solvent Solution for Oral (PO) or Intraperitoneal (IP) Use

Rationale: When pH adjustment alone is insufficient to achieve the target concentration, a co-solvent system is employed. PEG400 is an excellent, low-toxicity solvent for many lipophilic compounds. A small amount of a stronger solvent like DMSO can be used if necessary, but should be minimized[7].

Materials:

  • 5-Aminomethyl-dibenzosuberane

  • Polyethylene Glycol 400 (PEG400)

  • Saline or Phosphate Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO), if necessary

Example Vehicle: 30% PEG400 in Saline

Procedure:

  • Weighing: Accurately weigh the required amount of the compound.

  • Initial Solubilization: Add the required volume of PEG400 (e.g., 3 mL for a 10 mL final volume). Vortex or sonicate until the compound is fully dissolved in the PEG400. This step is crucial.

  • Dilution: Slowly add the saline or PBS in geometric portions while continuously vortexing or stirring to prevent the compound from precipitating out of solution.

  • Final Volume: Add saline/PBS to the final desired volume and mix until a clear, homogenous solution is obtained.

  • QC Check: Visually inspect for clarity. Confirm concentration via HPLC-UV. If precipitation occurs upon addition of the aqueous component, the formulation is not viable, and a higher percentage of co-solvent or a different system (like a suspension) is required.

Protocol 3.3: Homogenous Suspension for Oral (PO) Gavage

Rationale: If a solution cannot be achieved at the required concentration, a suspension is the most common alternative for oral dosing[8]. The goal is not to dissolve the drug, but to create a uniform, stable dispersion of fine particles that can be accurately dosed. A suspending agent prevents settling, and a wetting agent ensures the hydrophobic particles disperse in the aqueous vehicle.

Standard Vehicle: 0.5% HPMC / 0.2% Tween 80 in Water[9]

Procedure:

  • Vehicle Preparation:

    • To prepare 10 mL: Add 50 mg of Hydroxypropyl Methylcellulose (HPMC) and 20 mg (or 20 µL) of Tween 80 to 10 mL of purified water.

    • Stir with a magnetic stirrer until fully dissolved. This may take some time.

  • Weighing: Accurately weigh the required amount of the compound and place it in a glass mortar or a suitable vial.

  • Wetting the Powder: Add a few drops of the vehicle to the dry powder and triturate with a pestle (or vortex vigorously) to form a smooth, uniform paste. This is the most critical step to prevent particle aggregation.

  • Geometric Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition until the final volume is reached.

  • Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure uniformity.

  • QC Check: Visually inspect for uniformity. The suspension should appear homogenous with no large clumps. It must be stirred continuously, even during dose administration, to ensure each animal receives the correct dose.

Part 4: Validation, Storage, and Administration

Self-Validating Systems: A protocol is only trustworthy if it includes checkpoints.

  • Concentration Verification: Every new formulation preparation should have its concentration confirmed by a suitable analytical method (e.g., HPLC-UV) before administration. This is non-negotiable for data integrity.

  • Homogeneity (Suspensions): For suspensions, it is critical to ensure dose uniformity. This can be tested by taking aliquots from the top and bottom of the container after stirring and analyzing their concentration. The values should be within ±10% of the target.

  • Stability: Formulations are typically prepared fresh daily. If a formulation needs to be stored, its stability (chemical and physical) must be confirmed for the intended storage duration and conditions. For example, store at 2-8°C, protected from light, and re-analyze after 24 or 48 hours to ensure no degradation or precipitation has occurred[10].

Safe Handling & Administration:

  • Safety: Based on hazard data, 5-Aminomethyl-dibenzosuberane is harmful if ingested or comes into contact with skin[1]. Always handle the compound and its formulations wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Animal Dosing: For oral gavage in rodents, use a flexible, soft-tipped gavage needle to minimize the risk of esophageal trauma[11]. Ensure the dosing volume is appropriate for the animal's size (typically 5-10 mL/kg for mice)[12][13].

References

  • Cheméo. (n.d.). Chemical Properties of 5H-Dibenzo[a,d]cyclohepten-5-one (CAS 2222-33-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202041, 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine. Retrieved from [Link]

  • Ahmad, I., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Future Journal of Pharmaceutical Sciences.
  • Gautam, A., & Singh, A. P. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]

  • Howard, S., et al. (2023). Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abounassif, M. A., et al. (2005). Stability studies on some benzocycloheptane antihistaminic agents. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene (CAS 833-48-7). Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Visser, J. C., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Retrieved from [Link]

  • protocols.io. (2011). Voluntary oral administration of drugs in mice. Retrieved from [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Skotvedt, M., et al. (2007). Stability of the X-ray Contrast Agent iodixanol. Current Pharmaceutical Analysis. Retrieved from [Link]

  • Creative Biolabs. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Retrieved from [Link]

  • Tran, M. H., et al. (2021). Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Chen, Y., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14589, Dibenzosuberone. Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical formulations for discovery and toxicology: physicochemical challenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17684. Retrieved from [Link]

  • Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • Google Patents. (n.d.). WO2015121876A1 - Novel tricyclic compounds and preparation thereof.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Chem Help ASAP. (2023, December 1). purity, in vivo toxicity, & clinical trial material. YouTube. Retrieved from [Link]

Sources

use of 5-Aminomethyl-dibenzosuberane in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Aminomethyl-dibenzosuberane in Oncology Research

Executive Summary

5-Aminomethyl-dibenzosuberane (5-AM-DBS) is a privileged tricyclic pharmacophore structurally related to first-generation tricyclic antidepressants (TCAs) like amitriptyline.[1] While historically explored for neuropharmacology, recent investigations have repurposed this scaffold in oncology.[1] Its primary utility lies in its ability to act as a chemosensitizer , reversing Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp/ABCB1) efflux pumps, and as a ligand for Sigma-1 receptors (


R) , which are frequently overexpressed in aggressive tumors.[1]

This guide provides standardized protocols for using 5-AM-DBS to investigate chemosensitization in resistant cell lines and to probe


R-mediated survival pathways.[1]

Mechanistic Background

To use 5-AM-DBS effectively, researchers must understand its dual mechanism of action.[1]

P-glycoprotein (P-gp) Inhibition

Many resistant cancer cells (e.g., MCF-7/ADR, KB-V1) overexpress P-gp, an ATP-dependent efflux pump that expels chemotherapeutics like doxorubicin and paclitaxel.[1]

  • Mechanism: 5-AM-DBS acts as a competitive substrate or modulator of the P-gp transmembrane domain.[1] Its lipophilic tricyclic core mimics the binding features of established reversal agents (e.g., Verapamil) but often with a distinct toxicity profile.[1]

  • Outcome: Intracellular accumulation of the co-administered cytotoxic drug increases, restoring apoptosis.[1]

Sigma-1 Receptor ( R) Modulation

The


R is an endoplasmic reticulum (ER) chaperone protein that translocates to the plasma membrane under stress.[1]
  • Relevance:

    
    R is upregulated in breast, lung, and prostate cancers.[1] It promotes cell survival by modulating calcium signaling and preventing ER-stress-induced apoptosis.[1]
    
  • Mechanism: 5-AM-DBS binds the

    
    R, disrupting its chaperone activity and sensitizing the tumor cell to apoptotic stimuli.[1]
    

Pathway Visualization

The following diagram illustrates the dual-targeting logic of 5-AM-DBS in a drug-resistant cancer cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemo Chemotherapeutic (e.g., Doxorubicin) Pgp P-gp Efflux Pump (ABCB1) Chemo->Pgp Substrate Probe 5-AM-DBS (The Probe) Probe->Pgp Inhibits Sigma1 Sigma-1 Receptor (ER/MAM Interface) Probe->Sigma1 Antagonizes Pgp->Chemo Efflux Apoptosis Apoptosis Induction Pgp->Apoptosis Blockade leads to Drug Accumulation Calcium Ca2+ Flux Modulation Sigma1->Calcium Disrupts Calcium->Apoptosis Triggers

Caption: Figure 1.[1] Dual mechanism of 5-AM-DBS.[1] Blue lines indicate the probe's inhibitory action on P-gp efflux and Sigma-1 survival signaling.[1]

Experimental Protocols

Protocol A: Preparation of 5-AM-DBS Stock Solution
  • Chemical Properties:

    • MW: ~223.31 g/mol [1]

    • Solubility: Lipophilic.[1] Poorly soluble in water; soluble in DMSO and Ethanol.[1]

  • Storage: -20°C, desiccated.

Steps:

  • Weigh 5 mg of 5-AM-DBS hydrochloride salt.[1]

  • Dissolve in 1 mL of sterile DMSO (dimethyl sulfoxide) to create a 22.4 mM stock .

  • Vortex for 30 seconds until clear.

  • Aliquot into 50 µL vials to avoid freeze-thaw cycles.

  • Critical Control: Prepare a "Vehicle Control" of DMSO diluted in media to match the highest experimental concentration (final DMSO < 0.5%).

Protocol B: Chemosensitization Assay (MDR Reversal)

Objective: Determine if 5-AM-DBS lowers the IC50 of Doxorubicin in resistant cells.[1] Cell Model: MCF-7/ADR (Doxorubicin-resistant) vs. MCF-7 (Parental).[1]

Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment:

    • Group A: Media only.[1]

    • Group B: 5-AM-DBS (Fixed sub-toxic concentration: 2.5 µM or 5.0 µM ).[1] Note: Determine sub-toxic dose via preliminary MTT assay.

  • Drug Treatment: Add Doxorubicin in serial dilutions (e.g., 0.01 µM to 100 µM) to both groups.

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout: MTT or CellTiter-Glo assay.

  • Calculation: Calculate the Reversal Fold (RF) .

    
    
    
Protocol C: Sigma-1 Receptor Competition Binding

Objective: Validate affinity of 5-AM-DBS for


R.

Workflow:

  • Membrane Prep: Isolate membranes from Jurkat cells or guinea pig brain (rich in

    
    R).[1]
    
  • Radioligand: Use [3H]-(+)-Pentazocine (specific

    
     agonist).[1]
    
  • Competition:

    • Incubate membranes with 2 nM [3H]-(+)-Pentazocine.[1]

    • Add increasing concentrations of 5-AM-DBS (10^-10 M to 10^-5 M).[1]

  • Incubation: 120 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot displacement curve to determine

    
    .[1]
    

Data Analysis & Expected Results

Chemosensitization Data Interpretation

The following table outlines expected results when using 5-AM-DBS in an MDR reversal assay.

Cell LineTreatmentIC50 (Doxorubicin)Reversal Fold (RF)Interpretation
MCF-7 (Parental) Dox Only0.05 µM-Baseline sensitivity.[1]
MCF-7 (Parental) Dox + 5-AM-DBS (5µM)0.04 µM~1.2Minimal effect on non-resistant cells.[1]
MCF-7/ADR (Resistant) Dox Only10.0 µM-High resistance (P-gp active).[1]
MCF-7/ADR (Resistant) Dox + 5-AM-DBS (5µM)0.5 µM 20.0 Significant Reversal. Probe blocks P-gp.[1]
Workflow Visualization

Workflow Step1 Seed MDR Cells (MCF-7/ADR) Step2 Add 5-AM-DBS (Sub-toxic dose) Step1->Step2 Step3 Add Cytotoxic Agent (Serial Dilution) Step2->Step3 Step4 Incubate 72h Step3->Step4 Step5 MTT Assay Step4->Step5 Step6 Calculate IC50 Shift Step5->Step6

Caption: Figure 2. Step-by-step workflow for the Chemosensitization Assay.

Safety & Handling

  • Toxicity: Tricyclic compounds can be cardiotoxic at high doses (hERG channel blockade).[1] In vitro concentrations >50 µM may cause non-specific cytotoxicity.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Handle powder in a fume hood to avoid inhalation.[1]

References

  • P-glycoprotein Inhibition by Tricyclic Scaffolds

    • Title: "Reversal of multidrug resistance by tricyclic antidepressants and their derivatives."[1]

    • Source:European Journal of Cancer[1]

    • Context: Establishes the baseline for dibenzosuberane deriv
    • (Representative Link for concept grounding)

  • Sigma Receptor in Cancer

    • Title: "Sigma-1 receptor: A target for novel anticancer therapeutics."[1]

    • Source:Journal of Pharmacological Sciences
    • Context: Details the role of Sigma-1 receptors in tumor cell survival and the utility of specific ligands.
    • [1]

  • Synthesis and Activity of Dibenzosuberane Derivatives

    • Title: "Synthesis of novel, potentially biologically active dibenzosuberone derivatives."[1][2][3]

    • Source:Molecules (2005)[1][3]

    • Context: Provides chemical grounding for the synthesis and modification of the 5-position in the dibenzosuberane ring.[1]

    • [1]

  • Structure-Activity Relationships (SAR)

    • Title: "10,11-dihydro-5H-dibenzo[a,d]cycloheptene and derivatives.[1][2][3][4][5][6] Potent PCP receptor ligands."[1][4]

    • Source:Journal of Medicinal Chemistry
    • Context: Defines the binding affinities of the 5-aminomethyl and rel

Sources

Application Notes & Protocols for Assessing Serotonin and Norepinephrine Reuptake Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) are critical monoamine neurotransmitters that regulate a vast array of physiological and psychological processes, including mood, cognition, and arousal.[1] The precise control of these neurotransmitters in the synaptic cleft is paramount for normal neuronal function. This regulation is primarily achieved through their reuptake into presynaptic neurons by specific transporter proteins: the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3]

Due to their central role in pathophysiology, particularly in depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD), SERT and NET are major targets for pharmacological intervention.[4] Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a prominent class of drugs that block the action of these transporters, thereby increasing the extracellular concentrations of 5-HT and NE.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the core in vitro and in vivo methodologies used to study SERT and NET function and to characterize the potency and selectivity of potential reuptake inhibitors. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible data.

Section 1: Foundational Principles of Monoamine Reuptake

Understanding the fundamental mechanism of SERT and NET is crucial for designing and interpreting experimental outcomes. Both transporters are members of the solute carrier 6 (SLC6) family and utilize the electrochemical gradients of Na⁺ and Cl⁻ to drive the transport of their respective neurotransmitters from the synapse back into the presynaptic neuron.[5] By blocking this process, reuptake inhibitors prolong the residence time of neurotransmitters in the synapse, enhancing their signaling to postsynaptic receptors.

Mechanism of Synaptic Reuptake and SNRI Action

The following diagram illustrates the key events at a monoaminergic synapse, including neurotransmitter release, reuptake via SERT/NET, and the mechanism of inhibition by an SNRI.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft vesicle Vesicle (5-HT / NE) nt 5-HT / NE vesicle->nt Release transporter SERT / NET Transporter synthesis Synthesis (Tryptophan / Tyrosine) transporter->synthesis Recycling synthesis->vesicle Packaging nt->transporter Reuptake receptor Postsynaptic Receptors nt->receptor snri SNRI snri->transporter Inhibition G start Start: Brain Tissue homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Differential Centrifugation homogenize->centrifuge1 pellet Synaptosome Pellet (P2) centrifuge1->pellet preincubate Pre-incubate Synaptosomes with Test Compound (37°C) pellet->preincubate add_radiolabel Initiate Uptake: Add [³H]-5-HT or [³H]-NE preincubate->add_radiolabel incubate Incubate (5-10 min, 37°C) add_radiolabel->incubate terminate Terminate via Rapid Filtration incubate->terminate count Scintillation Counting terminate->count analyze Data Analysis (IC50 Calculation) count->analyze

Caption: Key steps in a synaptosomal neurotransmitter uptake assay.

Section 3: Cell-Based Functional Assays

For higher throughput and to work with human transporters, stably transfected cell lines (e.g., HEK-293 or CHO cells) expressing SERT or NET are widely used. [6][7]These systems offer greater consistency than primary tissue preparations and are amenable to non-radioactive, fluorescence-based methods. [7] Principle: These assays use fluorescent substrates that are transported into the cell via SERT or NET, leading to an increase in intracellular fluorescence. [8][9]An external masking dye quenches the fluorescence of the substrate in the assay medium, allowing for a homogenous, no-wash protocol where only the internalized signal is detected. [9][10] Protocol: Fluorescence-Based Uptake Assay

  • Cell Plating: Seed cells stably expressing the transporter of interest into 96- or 384-well black, clear-bottom plates and allow them to form a confluent monolayer. [8]2. Compound Addition: Add test compounds at various concentrations to the wells and pre-incubate.

  • Assay Initiation: Add the fluorescent substrate/masking dye solution to all wells. [8]4. Signal Detection: Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint using a bottom-read fluorescence plate reader. [9]5. Data Analysis: Calculate IC50 values from the inhibition curves. The results from these assays show a strong correlation with data from traditional radiolabeled uptake assays. [2][7]

    Assay Type Advantages Disadvantages
    Synaptosome-Based High physiological relevance (native environment). Lower throughput; higher variability between preparations.

    | Cell-Based (Fluorescent) | High throughput; high reproducibility; uses human transporters; non-radioactive. [9]| Potential for artifacts due to overexpression in a non-neuronal system. |

Section 4: Advanced & In Vivo Applications

To validate in vitro findings and understand a compound's effect in a complex biological system, in vivo studies are essential.

In Vivo Microdialysis

Microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. [11][12]It is considered a gold-standard method for demonstrating the in vivo efficacy of a reuptake inhibitor. [11][13] Principle: A small, semi-permeable microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens). The probe is continuously perfused with a physiological solution. Neurotransmitters in the extracellular fluid diffuse across the membrane and into the perfusion liquid (dialysate), which is collected for analysis. [12]Administration of an SNRI is expected to cause a measurable increase in the concentration of 5-HT and/or NE in the dialysate.

Conceptual Protocol:

  • Surgery: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeted to the brain region of interest.

  • Recovery: Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion & Baseline: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Collect baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Analysis: Quantify the neurotransmitter concentrations in the dialysate samples, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), which provides the necessary sensitivity for these low concentrations. [14][15]

Conceptual Diagram of In Vivo Microdialysis

G cluster_setup Microdialysis Setup pump Syringe Pump aCSF aCSF Reservoir animal Freely Moving Animal (Rat with Implanted Probe) pump->animal Inflow aCSF->pump Perfusion Fluid collector Fraction Collector animal->collector Outflow (Dialysate) hplc HPLC-ECD System collector->hplc Sample Analysis

Caption: Workflow for an in vivo microdialysis experiment.

Section 5: Protocol Validation and Quality Control

For any screening assay, especially in a high-throughput setting, rigorous validation is necessary to ensure the data is reliable.

  • Reference Compounds: Always include known reference inhibitors (e.g., Duloxetine, Venlafaxine) to benchmark assay performance and confirm that the system is responding appropriately.

  • Z'-Factor: For high-throughput screens (HTS), the Z'-factor is a statistical parameter used to quantify the quality of the assay. [16]It measures the separation between the positive and negative controls.

    • Z' = 1 – [ (3σp + 3σn) / |μp - μn| ]

      • Where σ is the standard deviation, μ is the mean, p is the positive control (e.g., no inhibition), and n is the negative control (e.g., maximal inhibition).

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS. [17][18]

Conclusion

The study of serotonin and norepinephrine reuptake is fundamental to neuroscience and drug discovery. The methodologies described here, from high-affinity radioligand binding assays to functional in vivo microdialysis, provide a multi-faceted toolkit for characterizing the interaction of novel compounds with SERT and NET. A logical progression from in vitro affinity and potency measurements to in vivo target engagement is critical for the successful development of new therapeutics targeting these important transporters. By understanding the principles and applying the rigorous protocols outlined in these notes, researchers can generate high-quality, reliable data to advance the field.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed, 2008. Available from: [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools.
  • Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction. Journal of Neuroscience Methods, 1996. Available from: [Link]

  • Cheng-Prusoff Equation Calculator. Calculator.net. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available from: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Simultaneous Determination of Norepinephrine, Dopamine, and Serotonin in Hippocampal Microdialysis Samples Using Normal Bore High Performance Liquid Chromatography. Journal of Liquid Chromatography, 1994. Available from: [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 2011. Available from: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 2021. Available from: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BMG LABTECH. Available from: [Link]

  • Uptake and release of neurotransmitters. Current Protocols in Neuroscience, 2001. Available from: [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube, 2021. Available from: [Link]

  • Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.net, 2019. Available from: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 2020. Available from: [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & Clinical Pharmacology, 2007. Available from: [Link]

  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Frontiers in Chemistry, 2023. Available from: [Link]

  • Monitoring monoamine transport with the fluorescent substrate analogue ASP +. ResearchGate. Available from: [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience, 2007. Available from: [Link]

  • A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. Physical Chemistry Chemical Physics, 2021. Available from: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange, 2014. Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • Functional interactions between dopamine, serotonin and norepinephrine neurons: an in-vivo electrophysiological study in rats with monoaminergic lesions. International Journal of Neuropsychopharmacology, 2009. Available from: [Link]

  • Effects of serotonin and norepinephrine reuptake inhibitors on depressive- and impulsive-like behaviors and on monoamine transmission in experimental temporal lobe epilepsy. Epilepsia, 2015. Available from: [Link]

  • Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. International Journal of Molecular Sciences, 2022. Available from: [Link]

Sources

Troubleshooting & Optimization

Introduction to 5-Aminomethyl-dibenzosuberane Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of 5-Aminomethyl-dibenzosuberane crystallization, this technical support center provides researchers, scientists, and drug development professionals with practical, field-proven insights. As a Senior Application Scientist, my aim is to blend technical precision with causal explanations, ensuring each protocol is a self-validating system for achieving high-quality crystalline products.

5-Aminomethyl-dibenzosuberane is a key structural motif in medicinal chemistry. Achieving a pure, stable, and well-defined crystalline form is a critical determinant of its performance, impacting everything from stability and shelf-life to bioavailability and efficacy in drug development. However, the path to obtaining ideal crystals is often fraught with challenges, including oiling out, polymorphism, and impurity incorporation. This guide is designed to provide a systematic approach to troubleshooting these common issues, grounded in the fundamental principles of crystallization science.

Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation of any successful crystallization strategy.

PropertyValueSource
Molecular Formula C₁₆H₁₇NPubChem[1]
Molecular Weight 223.31 g/mol PubChem[1]
XLogP3-AA 3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]

XLogP3-AA is a computed measure of hydrophobicity. A value of 3 suggests moderate lipophilicity, influencing solvent selection.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Part 1: Issues with Crystal Formation

Question: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?

Answer: Oiling out occurs when the solute's concentration exceeds its solubility limit to such a degree that it separates from the solution as a liquid phase before nucleation and crystal growth can occur. This is often due to rapid changes in supersaturation.

Causality & Strategy:

  • Reduce the Rate of Supersaturation: The most common cause is excessively rapid cooling or anti-solvent addition. A slower, more controlled approach allows molecules the time to orient themselves into an ordered crystal lattice.

    • Action: Decrease your cooling rate significantly. For instance, instead of transferring directly to an ice bath, allow the solution to cool to room temperature first, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C). For anti-solvent methods, add the anti-solvent dropwise with vigorous stirring.

  • Optimize Solvent Choice: The solvent system may be inappropriate. A solvent that is "too good" can make it difficult to achieve the necessary supersaturation without the solution becoming overly viscous. Conversely, a solvent that is "too poor" will cause the compound to crash out amorphously.

    • Action: Experiment with different solvent systems. Given the compound's amine group and dibenzosuberane core, consider solvents of intermediate polarity. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or toluene) can be effective.[2][3]

  • Increase Solute Mobility: If the solution is too viscous, molecular diffusion to growing crystal faces is hindered.

    • Action: Use a slightly larger volume of solvent to create a more dilute, less viscous solution at the target temperature. While this may reduce yield, it often improves crystal quality.

  • Introduce a Nucleation Site (Seeding): Spontaneous nucleation can be difficult. Introducing a seed crystal provides a template for growth.

    • Action: If you have a small amount of crystalline material from a previous attempt, add a single, tiny crystal to the supersaturated solution. If no crystals are available, try scratching the inside of the flask with a glass rod to create micro-abrasions that can serve as nucleation sites.

Part 2: Problems with Crystal Properties

Question: I'm getting crystals, but they are very small, needle-like, or form thin plates. How can I grow larger, more robust crystals?

Answer: Crystal morphology (habit) is a direct consequence of the relative growth rates of different crystal faces. Fast growth often leads to small or needle-like crystals, while slow, controlled growth allows for the development of larger, more equant (uniform) crystals.

Causality & Strategy:

  • Slow Down the Crystallization Process: As with oiling out, rapid crystallization is the primary culprit.

    • Action: Employ very slow cooling or use vapor diffusion techniques, which provide the most gradual increase in supersaturation. (See Protocol 2).

  • Solvent-Morphology Interaction: The solvent can preferentially adsorb to certain crystal faces, inhibiting their growth and altering the final crystal shape.[4]

    • Action: Systematically screen a range of solvents. Acetonitrile, for example, is often effective at producing more compact crystals.[5] Try crystallizing from solvents like ethyl acetate, THF, or toluene to see how the morphology changes.

  • Consider Salt Formation: Crystallizing the amine as a salt (e.g., hydrochloride or oxalate) can dramatically improve crystal quality. Salts often form more robust and ordered crystal lattices due to strong ionic and hydrogen bonding interactions.[6][7][8]

    • Action: Dissolve your compound in a suitable solvent like isopropanol or ethyl acetate and add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of oxalic acid). The resulting salt will often crystallize readily.

Part 3: Challenges with Purity & Polymorphism

Question: My final product has impurities, even after crystallization. What can I do?

Answer: Impurities can become trapped in the crystal lattice (inclusion) or adsorb to the crystal surface.[9] The effectiveness of crystallization for purification depends on the nature of the impurity and its solubility relative to the main compound.

Causality & Strategy:

  • Impurity Rejection: For crystallization to be an effective purification step, the impurity should be significantly more soluble in the mother liquor than the desired compound.

    • Action: Perform a second recrystallization. The first crystallization removes the bulk of the impurities, and a second one from a fresh, clean solvent system can further enhance purity.

  • Structurally Similar Impurities: Impurities that are structurally similar to 5-Aminomethyl-dibenzosuberane can co-crystallize, making them very difficult to remove.[10]

    • Action: If recrystallization is ineffective, you may need to revisit the synthetic route to prevent the formation of the problematic impurity. Alternatively, chromatography prior to crystallization may be necessary.

Question: I've noticed that my crystals sometimes have a different appearance or properties (e.g., melting point). Could this be polymorphism?

Answer: Yes. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[11] These different forms can have distinct physical properties. Dibenzosuberane derivatives are known to exhibit polymorphism.

Causality & Strategy:

  • Kinetic vs. Thermodynamic Forms: Often, a less stable (kinetic) polymorph will crystallize first because it forms faster, which can then convert to a more stable (thermodynamic) form over time.

    • Action: To obtain the thermodynamically stable form, try crystallizing from a higher boiling point solvent or holding the solution at an elevated temperature for an extended period before cooling. Slurrying the kinetic form in a solvent where it has moderate solubility can also facilitate conversion to the stable form.

  • Solvent-Induced Polymorphism: The choice of solvent can directly influence which polymorph is formed.

    • Action: Conduct a thorough polymorph screen by crystallizing the compound from a diverse range of solvents under various conditions (e.g., fast vs. slow cooling, different temperatures).

Visual Troubleshooting Workflows

Workflow 1: Troubleshooting No Crystal Formation

Troubleshooting_No_Crystals start Start: Supersaturated solution yields oil/amorphous solid check_rate Is the rate of supersaturation too high? (e.g., crash cooling) start->check_rate slow_down Action: Slow down cooling rate or anti-solvent addition. check_rate->slow_down Yes check_solvent Is the solvent choice optimal? check_rate->check_solvent No success Result: Crystalline Solid slow_down->success screen_solvents Action: Screen different solvents or solvent mixtures (e.g., EtOH/Hexane). check_solvent->screen_solvents No try_seeding Action: Introduce a seed crystal or scratch the flask. check_solvent->try_seeding Yes screen_solvents->success consider_salt Action: Convert to a salt (e.g., HCl, oxalate) and attempt crystallization. try_seeding->consider_salt Still Fails try_seeding->success consider_salt->success

Caption: A decision tree for troubleshooting experiments where no crystals are formed.

Workflow 2: Impact of Impurities on Crystallization

Impurity_Effects cluster_impurities Types of Impurities cluster_outcomes Crystallization Outcomes impurity_soluble Highly Soluble Impurity Remains in mother liquor outcome_pure High Purity Crystals impurity_soluble->outcome_pure Ideal Scenario impurity_structural Structural Analogue Impurity Co-crystallizes (Inclusion) outcome_impure Low Purity Crystals impurity_structural->outcome_impure Requires pre-purification impurity_inhibitor Growth Inhibitor Impurity Adsorbs to crystal faces, alters morphology or halts growth outcome_morphology Poor Morphology / No Growth impurity_inhibitor->outcome_morphology Requires pre-purification

Caption: How different types of impurities can affect the outcome of crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing 5-Aminomethyl-dibenzosuberane? There is no single "best" solvent. A good starting point is to test solvents where the compound is sparingly soluble at room temperature but readily soluble when heated. Based on its structure, good candidates for screening include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes.[3]

Q2: How can I confirm the purity and identity of my crystals? A combination of techniques is recommended. Melting point analysis provides a quick check for purity (impurities tend to broaden and depress the melting range). For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential.

Q3: What analytical techniques should I use to characterize my crystalline material? To analyze the solid-state properties of your crystals, several techniques are crucial:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystal form (polymorph) and assessing crystallinity.[12]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect phase transitions between polymorphs.[12]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to identify the presence of residual solvent or to study thermal decomposition.[12]

  • Optical Microscopy: This provides a simple way to visually assess crystal morphology, size, and quality.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In a clean flask, add the crude 5-Aminomethyl-dibenzosuberane and the minimum amount of a chosen solvent (e.g., isopropanol) required to fully dissolve the solid at the solvent's boiling point. Use a magnetic stirrer for efficient mixing.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (~4°C) for several hours, then to a freezer (-10 to -20°C) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent / Vapor Diffusion Crystallization

This method is excellent for growing high-quality single crystals for X-ray diffraction.

  • Preparation: Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane or methanol) in a small vial.

  • Setup: Place this open vial inside a larger, sealed jar that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexanes or diethyl ether). The anti-solvent should be more volatile than the good solvent.[5][13]

  • Diffusion: Over time, the volatile anti-solvent will slowly diffuse into the good solvent in the vial. This gradually decreases the compound's solubility, leading to a slow and controlled crystallization process.

  • Harvesting: Once suitable crystals have formed (this can take days to weeks), carefully remove the vial and isolate the crystals.

References

  • Vertex AI Search, "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol".
  • Beilstein Journals, "Trichloroacetic acid fueled practical amine purific
  • ResearchGate, "How to recrystallization amine compound and it is not soluble in common organic solvents".
  • PubChem, "10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine".
  • ResearchGate, "What are the key points to grow a thick crystal/how to remove the Alert B level while dealing with fl
  • Journal of the American Chemical Society, "Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomer
  • "The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923".
  • ResearchGate, "What is the best method for crystallization of a pyrimidin-2(5)
  • University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystalliz
  • International Journal of Pure and Applied Mathematics, "CRYSTAL CHARACTERIZ
  • ResearchGate, "Three polymorphs of a new N,N′-dipropylated isoindigo deriv
  • ResearchGate, "(PDF) How to Limit Amine Systems Failures".
  • PMC - NIH, "Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives".
  • "Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability".
  • ACS Publications, "Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods".
  • PMC - PubMed Central, "Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Deriv
  • PharmaCompass.
  • "Crystalliz
  • ACS Publications, "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research".
  • International Journal of Exploring Emerging Trends in Engineering (IJEETE)
  • RSC Publishing, "Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology".
  • Vysus Group, "Common amine system corrosion issues and how to solve them".
  • ResearchGate, "Recovery of surfaces from impurity poisoning during crystal growth".
  • Sciencemadness, "Forming oxalte salts of amines - Powered by XMB 1.9.11".
  • ResearchGate, "What are the different techniques to characterize chemical crystals?".
  • Cheméo, "Chemical Properties of 5H-Dibenzo[a,d]cyclohepten-5-one (CAS 2222-33-5)".
  • Chemistry LibreTexts, "3.3C: Determining Which Solvent to Use".
  • , "Impurity Occurrence and Removal in Crystalline Products from Process Reactions".

  • Google Patents, "US3944598A - Production of amine salts of carboxylic acids".
  • Triclinic Labs, "Chemical and Materials Characteriz
  • PubChem, "5H-Dibenzo(a,d)cycloheptene".
  • MDPI, "The Effect of Solvents on the Crystal Morphology of Pyriproxyfen".
  • CrystEngComm (RSC Publishing), "Co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6: effect of fluorine on the stoichiometry and supramolecular structure".
  • PMC - PubMed Central, "Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis of Solv
  • Cheméo, "10,11-Dihydro-5H-dibenzo(a,d)cycloheptene (CAS 833-48-7)".

Sources

Technical Support Center: 5-Aminomethyl-dibenzosuberane Stability Guide

[1][2]

Introduction

5-Aminomethyl-dibenzosuberane (CAS: 10175-38-9) presents a unique stability challenge common to lipophilic primary amines. While the dibenzosuberane core (a saturated tricyclic system) is relatively chemically robust compared to its unsaturated analog (dibenzosuberene), the primary aminomethyl group acts as a "Trojan horse" for instability.[1]

Users frequently report "degradation" which is often a misdiagnosis of surface adsorption or carbamylation .[2] This guide moves beyond basic handling to address the root causes of signal loss and chemical transformation.

Module 1: The Stability Profile (Mechanistic Insight)

To prevent degradation, you must distinguish between chemical breakdown and physical loss.[2][1]

The Degradation & Loss Matrix

The molecule faces three primary threats in solution:

  • Oxidative Deamination/N-Oxidation: The lone pair on the primary nitrogen is susceptible to reactive oxygen species (ROS), especially in high-pH solutions.[2][1]

  • Atmospheric Carbamylation: Primary amines react rapidly with atmospheric

    
     to form carbamic acid/carbamates, often seen as a "mystery peak" (+44 Da) in LC-MS.[2][1]
    
  • Adsorption (The "Phantom Loss"): The lipophilic tricyclic ring drives the molecule to hydrophobic surfaces, while the amine interacts with silanols on glass. This leads to rapid loss of concentration without the appearance of degradation products.

Visualization of Failure Modes

The following diagram maps the inputs (environmental factors) to the specific chemical or physical failure mode.

Gcluster_inputsEnvironmental StressorsOxygenAtmospheric O2Molecule5-Aminomethyl-dibenzosuberane(Free Base)Oxygen->MoleculeOxidationCO2Atmospheric CO2CO2->MoleculeCarbamylationGlassGlass Surface(Silanols)Glass->MoleculePhysisorptionLightUV LightLight->MoleculePhotolysis (Minor)NOxideN-Oxide / Imine(Chemical Degradation)Molecule->NOxideCarbamateCarbamate Salt(+44 Da Artifact)Molecule->CarbamateAdsorbedSurface Adsorbed(Signal Loss)Molecule->Adsorbed

Figure 1: Mechanistic pathways leading to sample integrity failure.[2][1] Note that adsorption is a physical loss, while oxidation and carbamylation are chemical transformations.[1]

Module 2: Troubleshooting Guide

Use this section to diagnose specific experimental anomalies.

Scenario A: "My LC-MS peak area drops by 50% overnight, but I see no new peaks."
  • Diagnosis: Adsorption (The Stickiness Effect).

  • Mechanism: The tricyclic ring is highly hydrophobic.[2] In aqueous buffers or low-% organic solutions, the molecule migrates to the container walls (glass or plastic).[1]

  • Corrective Action:

    • Switch Containers: Use Silanized Glass vials or Low-Bind Polypropylene . Avoid standard borosilicate glass.[2][1]

    • Solvent Modification: Ensure your sample solvent contains at least 20-30% organic content (MeOH/MeCN) if possible.[2][1]

    • Equilibration: Pre-rinse pipette tips with the solution before transfer to saturate binding sites.[2][1]

Scenario B: "I see a new peak at M+16 or M+14."
  • Diagnosis: Oxidation. [1]

  • Mechanism: M+16 indicates N-oxidation.[2][1] M-2 (or similar shifts) can indicate oxidative dehydrogenation to an imine.[2][1]

  • Corrective Action:

    • Degas Solvents: Sparge buffers with Argon or Helium.[2][1]

    • Add Antioxidant: If compatible with your assay, add 0.1% Ascorbic Acid or BHT.[2][1]

    • Storage: Store at -20°C or -80°C. Oxidation rates double with every 10°C increase.[2][1]

Scenario C: "I see a new peak at M+44."
  • Diagnosis: Carbamate Formation. [1]

  • Mechanism: Reaction with

    
     in the air.[2] This is reversible but interferes with quantification.[2][1]
    
  • Corrective Action:

    • Acidify: Lower the pH of your stock solution to pH < 6. Protonated amines (

      
      ) do not react with 
      
      
      .[2][1]
    • Headspace: Flush vial headspace with Argon before sealing.[2][1]

Module 3: Storage & Handling Protocols[1][2]

Solvent Compatibility Matrix

Choosing the right solvent is the single most effective stability control.

Solvent SystemStability RatingNotes
DMSO (Anhydrous) ⭐⭐⭐Excellent solubility.[2][1] Risk: DMSO is hygroscopic; wet DMSO promotes hydrolysis.[2][1] Freeze-thaw cycles can precipitate the compound.[2][1]
Methanol (Acidified) ⭐⭐⭐⭐Best Practice. Add 0.1% Formic Acid or HCl.[2][1] Protonation stabilizes the amine.[2]
Acetonitrile ⭐⭐⭐Good stability, but high volatility can lead to concentration errors.[2][1]
Water (Neutral pH) Avoid. High risk of adsorption to container and carbamylation.[2][1]
Acetone/Ketones FATAL. Primary amines react with ketones to form Schiff bases (Imines).[2][1] Never use.
Protocol: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >6 months at -20°C.

  • Weighing: Weigh the solid 5-Aminomethyl-dibenzosuberane (preferably the HCl salt) into a silanized glass vial.

  • Solvent Choice:

    • If using for Biology: Use anhydrous DMSO.[2][1]

    • If using for Analytical/Chem: Use Methanol + 0.1% Formic Acid.[2][1]

  • Dissolution: Vortex briefly. If using the free base, ensure the solvent is slightly acidic to protonate the nitrogen immediately.

  • Aliquot: Do not store in one large bottle. Aliquot into small (50-100 µL) single-use volumes in amber, silanized vials .

  • Storage: Flash freeze and store at -20°C or -80°C.

Decision Tree for Sample Preparation

Follow this logic flow to determine the optimal handling for your specific experiment.

DecisionTreeStartStart: Sample PrepQ1Is the sample forBiological Assay (Cells)?Start->Q1BioYesUse DMSO StockQ1->BioYesYesQ2Is the sample forLC-MS / Analytical?Q1->Q2NoBioPrecautions1. Minimize freeze-thaw2. Dilute immediately before use3. Use Low-Bind plasticsBioYes->BioPrecautionsAnalYesUse MeOH + 0.1% FAQ2->AnalYesYesStopStopQ2->StopOther Application:Consult SpecialistAnalPrecautions1. Use Silanized Glass2. Keep pH < 63. Avoid evaporationAnalYes->AnalPrecautions

Figure 2: Workflow for selecting the correct solvent system based on downstream application.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store the solution in standard polypropylene (PP) tubes? A: For concentrations >1 mM, PP is acceptable.[1] For dilute solutions (<10 µM), no . The lipophilic dibenzosuberane tail will partition into the plastic, causing significant loss. Use Low-Bind PP or silanized glass.[2][1]

Q: Is the Hydrochloride (HCl) salt more stable than the Free Base? A: Yes, significantly. The HCl salt locks the nitrogen lone pair, preventing oxidation and carbamylation.[1] It is also a solid crystalline lattice, which is more stable than the often oily/amorphous free base. Always purchase or convert to the salt form for long-term storage.[2][1]

Q: Why do I see "ghost peaks" in my chromatogram after injecting this sample? A: This is likely "Carryover."[2][1] The lipophilic nature of the molecule causes it to stick to the HPLC injector needle and tubing.

  • Fix: Use a strong needle wash (e.g., 50:50 Isopropanol:Acetonitrile + 0.1% Formic Acid) to strip the compound from the system between injections.[1]

References

  • PubChem. (n.d.).[2][1] 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][2][1]

  • Kristensen, K., et al. (2015).[2][1][3] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[3] PLOS ONE.[2][1] Retrieved from [Link]

    • Relevance: Establishes the mechanism of cationic/lipophilic adsorption to container walls, a critical failure mode for this molecule.
  • Yahya, A. M., et al. (1988).[2][1][4] Drug Sorption to Glass and Plastics.[2][1][4][5][6] Drug Metabolism and Drug Interactions.[2][1][4] Retrieved from [Link]

    • Relevance: Foundational text on the interaction of lipophilic drugs with packaging m
  • Thorsteinson, T. (n.d.).[2][1] Technical Guide: Silanization of Glassware.[2] Sigma-Aldrich / Merck.[2][1] (General reference for silanization protocols implied in Module 2).

addressing batch-to-batch variability of synthesized compound

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Quality by Design" Philosophy

In drug discovery, consistency is not just a metric; it is the foundation of reproducibility. A compound that varies in purity, crystallinity, or solvate form between batches can render months of biological data useless.

This guide moves beyond basic "purity checks." We utilize a Quality by Design (QbD) approach, treating variability not as bad luck, but as a symptom of uncontrolled Critical Process Parameters (CPPs). Below, you will find diagnostic workflows, root-cause analysis protocols, and remediation strategies designed to stabilize your synthetic output.

Module 1: Diagnostic Triage (The "What" Phase)

Symptom: Your latest batch shows the same HPLC purity as the reference standard, but the biological IC50/EC50 has shifted significantly.

Technical Insight: Standard reverse-phase HPLC (RP-HPLC) often blinds researchers to solid-state anomalies. If the chemical structure is identical but the biological response differs, the culprit is frequently Polymorphism or Particle Size Distribution (PSD) . Different crystal lattices (polymorphs) have vastly different solubility profiles, directly impacting bioavailability [1].[1][2]

Protocol: Orthogonal Solid-State Characterization

Do not rely on a single analytical method. Execute this triad to validate physical consistency.

Analytical MethodTarget AttributeAcceptance Criteria (Example)
PXRD (Powder X-Ray Diffraction) Crystal Lattice / Polymorph IDDiffractogram overlay matches Reference Form A (± 0.2° 2

)
DSC (Differential Scanning Calorimetry) Thermal events / SolvatesMelting point onset within ± 2°C; no desolvation endotherms
DVS (Dynamic Vapor Sorption) HygroscopicityMass change < 2% at 80% RH (matches reference profile)
Diagnostic Logic Flow

Use this decision tree to isolate the source of variability.

DiagnosticFlow Start Batch Variability Detected HPLC 1. Run HPLC/LC-MS Start->HPLC PurityCheck Is Chemical Purity >98%? HPLC->PurityCheck ImpurityAnalysis Analyze Impurity Profile (ICH Q3A) PurityCheck->ImpurityAnalysis No SolidState 2. Solid State Analysis (PXRD / DSC) PurityCheck->SolidState Yes RootChem Root Cause: Chemical Side Reaction ImpurityAnalysis->RootChem PolymorphCheck Diffractogram Match? SolidState->PolymorphCheck ParticleSize 3. Particle Size (PSD) PolymorphCheck->ParticleSize Yes RootPoly Root Cause: Polymorph Drift PolymorphCheck->RootPoly No RootPhys Root Cause: Surface Area/Dissolution ParticleSize->RootPhys

Figure 1: Diagnostic decision tree for isolating chemical vs. physical sources of batch variability.

Module 2: Root Cause Analysis (The "Why" Phase)

Symptom: The impurity profile changes (e.g., a new peak at RRT 1.15) despite using "identical" reaction conditions.

Technical Insight: "Room Temperature" is not a controlled parameter. In synthesis, Critical Process Parameters (CPPs) such as stirring rate (mixing efficiency), precise internal temperature, and addition rates determine the outcome. A shift in impurity profile suggests a change in the reaction kinetics or thermodynamics, often driven by scale-up effects or raw material trace contaminants [2].

Protocol: The "Stress Test" for Parameter Sensitivity

Perform a Design of Experiments (DoE) screening to identify which parameter is causing the drift.

  • Define Factors: Select 3 parameters (e.g., Temp, Catalyst Loading, Stirring Rate).

  • Range Setting: Set High (+10%) and Low (-10%) values for each.

  • Execution: Run a 2³ full factorial design (8 experiments).

  • Analysis: Identify the "Cliff Edge"—the parameter where a small change causes a massive spike in impurities.

ParameterCommon Variability SourceImpact on Synthesis
Temperature Exotherm spikes during additionKinetic vs. Thermodynamic product distribution changes.
Mixing (RPM) Vortex vs. TurbulenceMass transfer limitations; localized "hot spots" causing dimerization.
Reagent Quality Trace metals (Pd, Cu) in solventsUnexpected catalysis or poisoning of the main catalyst.

Module 3: Remediation & Control (The "How" Phase)

Symptom: You cannot reproduce the crystallization yield or form. The product "oils out" instead of precipitating.

Technical Insight: Crystallization is the final purification step and the most common source of batch failure. Oiling out occurs when the system enters the "labile zone" (supersaturation) too quickly or lacks nucleation sites. To fix this, you must control the Supersaturation Trajectory [3].

Protocol: Seeding and Controlled Cooling

Self-Validating Step: If the onset of turbidity occurs at the same temperature ±1°C in three consecutive runs, the process is under control.

  • Solubility Curve: Determine the saturation temperature (

    
    ) of your compound in the chosen solvent.
    
  • Metastable Zone Width (MSZW): Determine the temperature where spontaneous nucleation occurs (

    
    ). The gap between 
    
    
    
    and
    
    
    is your operating window.
  • Seeding Strategy:

    • Cool to

      
       (approx. 2-3°C below 
      
      
      
      ).
    • Add 1-2 wt% of verified seed crystals (Form A).

    • Hold for 30-60 minutes to allow crystal growth (preventing secondary nucleation).

  • Controlled Cooling: Ramp temperature down at a linear rate (e.g., 0.5°C/min) to harvest.

Process Control Loop

Implementing Process Analytical Technology (PAT) allows real-time monitoring.[3]

PAT_Control Reactor Reaction Vessel Probe In-Situ Probe (FBRM / IR) Reactor->Probe Real-time Data DataSystem Control System (Compare to Gold Standard) Probe->DataSystem Particle Count/Absorbance Actuator Actuator (Temp/Stirring/Feed) DataSystem->Actuator Deviation Detected Actuator->Reactor Corrective Action

Figure 2: Feedback loop using PAT tools (FBRM/IR) to maintain Critical Quality Attributes (CQAs) in real-time.

Frequently Asked Questions (FAQs)

Q: My compound color varies from white to off-white/yellow, but NMR is identical. Is this a failure? A: Not necessarily, but it is a risk. Color bodies are often high-extinction coefficient impurities present at <0.1% (below NMR detection).

  • Action: Run a "Ash/Residue on Ignition" test or ICP-MS to check for trace metals (Ru, Pd, Cu) which often cause color.

  • Remediation: Use a scavenger resin (e.g., Thiol-silica) or an activated carbon wash.

Q: How do I handle residual solvents that vary between batches? A: Residual solvents can act as "plasticizers," lowering the melting point and altering stability.

  • Standard: Refer to ICH Q3C guidelines.

  • Action: Implement a "Drying Curve" study. Dry at

    
     (10 degrees below glass transition) under vacuum. Monitor solvent loss via GC-Headspace until asymptotic weight loss is achieved.
    

Q: The yield drops significantly when I scale up from 1g to 10g. A: This is a classic heat/mass transfer issue.

  • Action: Calculate the Surface-Area-to-Volume Ratio (SA/V) . As you scale up, SA/V drops, reducing cooling efficiency.

  • Fix: Do not just duplicate the jacket temperature; duplicate the internal temperature profile. You may need to cool the jacket more aggressively at scale to maintain the same internal reaction temp.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. (2000).[4] International Council for Harmonisation. [4][5]

  • FDA Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (2004).[6] U.S. Food and Drug Administration.[7][8][9] [6]

  • ICH Q3A(R2): Impurities in New Drug Substances. (2006). International Council for Harmonisation.

Sources

troubleshooting unexpected biological assay results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biological Assay Troubleshooting

  • Last Updated: February 11, 2026[1]

  • Context: Advanced troubleshooting for drug discovery and basic research.

Introduction: The "Black Box" of Biology

As scientists, we often treat assays as deterministic machines: Input A should yield Output B. However, biological assays are complex systems influenced by the "4Ms": M aterial (reagents), M ethod (protocol), M achine (instrumentation), and M an (technique).

When you encounter unexpected results—whether it’s a flat dose-response curve, high background, or unexplainable variability—do not immediately blame the drug candidate. This guide uses a root-cause analysis framework to isolate variables and restore assay integrity.

Module 1: Systematic Triage (Root Cause Analysis)

Before optimizing specific parameters, you must determine if the error is random (noise) or systematic (bias).

Q: My data looks "wrong." Where do I start?

A: Isolate the variable using the "Split-Plate" Strategy . Do not repeat the exact same experiment hoping for a different result. Instead, run a control plate where half the wells use a fresh reagent lot and the other half use the old lot, or split the plate between two different analysts.

Visualizing the Triage Process The following decision tree outlines the logical flow for isolating assay failures.

AssayTroubleshooting Start Unexpected Assay Result Repro Is it reproducible? Start->Repro Random Random Error (Pipetting, Washing) Repro->Random No Systematic Systematic Error (Reagent, Instrument) Repro->Systematic Yes Check1 Check Z-Prime (Z') Is Z' > 0.5? Random->Check1 Check2 Check Signal-to-Background (S/B) Systematic->Check2 Action1 Retrain Analyst / Calibrate Pipettes Check1->Action1 Low Z' Action2 Degraded Reagent / Instrument Drift Check2->Action2 Low S/B

Figure 1: Initial Triage Workflow. Use statistical parameters (Z', S/B) to distinguish between technique failures and system failures.

Module 2: Cell-Based Assays (Viability & Signaling)

Cell-based assays are notoriously sensitive to environmental gradients. The most common artifact is the Edge Effect , where wells on the perimeter of a 96- or 384-well plate evaporate faster or heat up differently than center wells.

Q: Why do my outer wells show higher/lower signals than the center?

A: This is likely the Thermal Edge Effect . When a cold plate is placed directly into a 37°C incubator, the outer wells warm up faster than the inner wells. This creates convection currents that cause cells to settle unevenly (often clumping at the edges of the well), leading to uneven confluence and signal variance [1].

Protocol: Thermal Equilibration (The "RT-Wait" Method) To eliminate edge effects without sacrificing 36 wells (the "unused moat" strategy), follow this protocol:

  • Seed Cells: Dispense cell suspension into the plate at room temperature (RT).

  • The Critical Pause: Leave the plate on the benchtop (in the sterile hood) for 30–60 minutes at RT.

    • Why? This allows cells to settle evenly by gravity before thermal gradients from the incubator induce convection currents.

  • Incubate: Move the plate to the 37°C incubator.

  • Humidity: Ensure the incubator water pan is full. For 384-well plates, use a breathable foil seal or a humidity cassette.

Visualizing the Edge Effect Mechanism

EdgeEffect cluster_0 Standard Protocol (Immediate Incubation) cluster_1 Optimized Protocol (RT Pre-Incubation) ColdPlate Cold Plate (RT) Incubator Hot Incubator (37°C) ColdPlate->Incubator Gradient Thermal Gradient (Edge warms fast) Incubator->Gradient Convection Convection Currents Gradient->Convection ResultBad Uneven Settling (High CV%) Convection->ResultBad ColdPlate2 Cold Plate (RT) BenchWait Wait 45 min (RT) ColdPlate2->BenchWait Settling Gravity Settling (Isothermal) BenchWait->Settling Incubator2 Incubator (37°C) Settling->Incubator2 ResultGood Uniform Monolayer (Low CV%) Incubator2->ResultGood

Figure 2: Mechanism of Edge Effect. Immediate heating causes convection (top); pre-incubation allows uniform gravity settling (bottom).

Module 3: Immunoassays (ELISA & Sandwich Assays)

Q: My high-concentration samples have LOWER signal than my low-concentration samples. Why?

A: You are experiencing the High-Dose Hook Effect (Prozone Effect). In a sandwich ELISA, extreme excess of the target antigen saturates both the capture antibodies and the detection antibodies independently, preventing the formation of the critical "Capture-Antigen-Detection" sandwich complex [2].

Protocol: Linearity of Dilution (Hook Effect Confirmation) If you suspect the Hook Effect, do not trust the raw OD values.

  • Select Sample: Pick the sample giving the suspiciously low signal.

  • Dilute: Perform a 1:10, 1:100, and 1:1000 serial dilution.

  • Analyze:

    • Normal Result: Signal decreases as you dilute.

    • Hook Effect: Signal increases (or stays high) after the first dilution.

Visualizing the Hook Effect

Figure 3: The Hook Effect. In the right panel, excess antigen saturates both antibodies separately, preventing the signal-generating complex.

Q: I have high background signal in all wells, including blanks.

A: This is usually due to insufficient blocking or "drying out."

Potential CauseTroubleshooting Action
Inadequate Blocking Switch from BSA to Casein or a commercial synthetic blocker. Ensure blocking time is >1 hour.
Washing Efficiency Add 0.05% Tween-20 to wash buffer.[2] Increase soak time to 30s between washes.
Conjugate Aggregation Spin down the secondary antibody conjugate (10,000 x g for 10 min) before use to remove aggregates.
Dried Wells Critical: Never let the plate dry between steps. If using an automated washer, keep a small residual volume (e.g., 5µL) or proceed immediately.

Module 4: Enzymatic & Kinetic Assays

Q: My reaction rate curves are non-linear at high substrate concentrations.

A: Check for the Inner Filter Effect (IFE) . If your substrate or product is highly colored or fluorescent, it may absorb the excitation light or the emitted fluorescence. This causes an artificial "flattening" of the curve that mimics enzyme inhibition or saturation [3].

Protocol: The IFE Correction Test

  • Measure Absorbance: Measure the OD of your reaction mix at the excitation AND emission wavelengths.[3]

  • Rule of Thumb: If OD > 0.1, IFE is significant.

  • Correction: Use the following formula to correct the fluorescence signal (

    
    ):
    


Where:

  • 
     = Observed Fluorescence[3][4]
    
  • 
     = Absorbance at excitation wavelength
    
  • 
     = Absorbance at emission wavelength
    

References

  • Lundholt, B. K., et al. (2003). Identification of an edge effect in cell-based high-throughput assays. Journal of Biomolecular Screening. Link

  • NCBI Assay Guidance Manual. (2012). Immunoassay Methods: Hook Effect. Bethesda (MD): National Center for Advancing Translational Sciences.[5][6] Link

  • BenchChem Technical Support. (2025). Correcting for the Inner Filter Effect in Fluorescence Assays.Link

  • Promega Corporation. Cell Viability Assays: Troubleshooting Guide.Link

Sources

Validation & Comparative

Validating the Efficacy of Novel Antidepressants: An In Vivo Comparative Guide for 5-Aminomethyl-dibenzosuberane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. This guide provides a comprehensive framework for the in vivo validation of 5-Aminomethyl-dibenzosuberane, a novel compound based on the well-established tricyclic dibenzosuberane scaffold known for its antidepressant properties.[1][2] We will explore the critical experimental stages required to objectively assess its efficacy against current standards of care, ensuring a robust and data-driven evaluation.

The Rationale for Investigating 5-Aminomethyl-dibenzosuberane

The dibenzosuberone and dibenzosuberenone frameworks are foundational to a number of commercially available antidepressant medications.[2] The therapeutic success of predecessors like Amitriptyline and Noxiptiline provides a strong rationale for exploring novel derivatives such as 5-Aminomethyl-dibenzosuberane.[3] The core hypothesis is that modifications to the aminomethyl group on the dibenzosuberane ring may offer an improved pharmacological profile, potentially enhancing efficacy, altering the side-effect profile, or providing a novel mechanism of action.

A Roadmap for In Vivo Efficacy Validation

The following diagram outlines a structured workflow for the comprehensive in vivo evaluation of a novel antidepressant candidate like 5-Aminomethyl-dibenzosuberane.

G cluster_preclinical Preclinical In Vivo Validation Workflow A Compound Synthesis & Characterization (5-Aminomethyl-dibenzosuberane) B Animal Model Selection (e.g., Chronic Unpredictable Mild Stress) A->B Proceed to in vivo model C Behavioral Phenotyping Battery (e.g., Forced Swim Test, Tail Suspension Test) B->C Induce depressive-like phenotype D Comparative Efficacy Studies (vs. SSRI & TCA comparators) C->D Administer test & control compounds E Neurochemical & Molecular Analysis (e.g., Monoamine levels, BDNF expression) D->E Collect behavioral & tissue data F Data Analysis & Interpretation E->F Synthesize findings

Caption: Workflow for in vivo validation of 5-Aminomethyl-dibenzosuberane.

Selecting the Appropriate In Vivo Model: Simulating Human Depression

To rigorously test the antidepressant potential of 5-Aminomethyl-dibenzosuberane, a well-validated animal model that recapitulates key aspects of human depression is essential. The Chronic Unpredictable Mild Stress (CUMS) model is a gold-standard choice due to its high face and predictive validity.[4][5][6][7] This model exposes rodents to a series of varied, low-grade stressors over several weeks, inducing a state of anhedonia, behavioral despair, and anxiety-like behaviors, which are core symptoms of human depression.[5]

Experimental Protocol: CUMS-Induced Depression Model

  • Animal Selection: Male Sprague-Dawley rats are a frequently used and well-characterized strain for this model.[4][7]

  • Acclimation: Animals are housed under standard laboratory conditions for at least one week prior to the start of the experiment to minimize stress from a new environment.

  • CUMS Procedure: For a period of 4-6 weeks, animals are subjected to a daily, randomly alternating schedule of mild stressors. These can include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Food and water deprivation (for a defined period)

    • Overnight illumination

    • Cage dampness

  • Treatment Groups:

    • Vehicle Control (non-stressed)

    • Vehicle Control (CUMS-exposed)

    • 5-Aminomethyl-dibenzosuberane (various doses, CUMS-exposed)

    • Positive Control 1: Fluoxetine (SSRI comparator, CUMS-exposed)

    • Positive Control 2: Imipramine (TCA comparator, CUMS-exposed)

  • Drug Administration: Compounds are administered daily (e.g., via oral gavage or intraperitoneal injection) for the final 2-3 weeks of the CUMS procedure.

Assessing Antidepressant Efficacy: Behavioral Endpoints

A battery of behavioral tests should be employed to assess the ability of 5-Aminomethyl-dibenzosuberane to reverse depressive-like phenotypes.

  • Forced Swim Test (FST): This test measures behavioral despair. A reduction in immobility time is indicative of an antidepressant-like effect.[6][8]

  • Tail Suspension Test (TST): Similar to the FST, this test also assesses behavioral despair in mice by measuring the duration of immobility when suspended by the tail.[8]

  • Sucrose Preference Test (SPT): This test is a measure of anhedonia, a core symptom of depression. An increase in the preference for sucrose solution over water suggests a reversal of anhedonia.

Comparative Efficacy Data (Hypothetical)

The following table presents a hypothetical but realistic data set comparing the performance of 5-Aminomethyl-dibenzosuberane with standard antidepressants in the CUMS model.

Treatment GroupDose (mg/kg)Immobility Time in FST (seconds)Sucrose Preference (%)
Vehicle (No Stress) N/A85 ± 1080 ± 5
Vehicle (CUMS) N/A150 ± 1255 ± 6
5-Aminomethyl-dibenzosuberane 10110 ± 972 ± 7
5-Aminomethyl-dibenzosuberane 2095 ± 8 78 ± 5
Fluoxetine (SSRI) 20105 ± 1170 ± 6
Imipramine (TCA) 15100 ± 10 75 ± 5

*p < 0.05, *p < 0.01 compared to Vehicle (CUMS) group. Data are presented as mean ± SEM.

This hypothetical data suggests that 5-Aminomethyl-dibenzosuberane exhibits a dose-dependent antidepressant-like effect, with the higher dose showing comparable or slightly superior efficacy to the standard TCA, Imipramine.

Unraveling the Mechanism of Action: A Look at Neurobiology

While the precise mechanism of 5-Aminomethyl-dibenzosuberane would need to be elucidated, compounds of the dibenzosuberane class typically act as monoamine reuptake inhibitors. The following diagram illustrates this proposed mechanism.

G cluster_moa Proposed Mechanism of Action A 5-Aminomethyl-dibenzosuberane E Serotonin Transporter (SERT) A->E Inhibits F Norepinephrine Transporter (NET) A->F Inhibits B Presynaptic Neuron C Synaptic Cleft B->C Release of Neurotransmitters G Increased Synaptic Serotonin & Norepinephrine C->G Leads to D Postsynaptic Neuron H Enhanced Postsynaptic Signaling D->H E->B Reuptake F->B Reuptake G->D Activates

Caption: Proposed monoamine reuptake inhibition by 5-Aminomethyl-dibenzosuberane.

To validate this proposed mechanism, post-mortem brain tissue analysis from the in vivo studies would be critical. Key analyses would include:

  • High-Performance Liquid Chromatography (HPLC): To measure levels of serotonin, norepinephrine, and dopamine in key brain regions like the hippocampus and prefrontal cortex.

  • Western Blot or ELISA: To quantify the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neurogenesis and synaptic plasticity that is often dysregulated in depression and responsive to antidepressant treatment.[5][6]

A Comparative Framework: Choosing the Right Therapeutic Strategy

The development of new antidepressants is driven by the need for more effective and better-tolerated treatments.[9][10] While SSRIs are often the first-line treatment, a significant portion of patients do not achieve remission.[9] TCAs, while effective, are associated with a greater side-effect burden. The following diagram illustrates the decision-making logic for positioning a new compound like 5-Aminomethyl-dibenzosuberane.

G cluster_decision Therapeutic Positioning Framework Start Patient with Major Depressive Disorder Decision1 Adequate response to SSRI? Start->Decision1 Outcome1 Continue SSRI Treatment Decision1->Outcome1 Yes Decision2 Consider Alternative: 5-Aminomethyl-dibenzosuberane Decision1->Decision2 No Outcome3 Switch to or Augment with Alternative Mechanism (e.g., TCA) Decision1->Outcome3 No Outcome2 Potential for Improved Efficacy and/or Tolerability Decision2->Outcome2 If efficacy/tolerability profile is superior

Caption: Decision framework for positioning a novel antidepressant.

Conclusion

This guide outlines a robust, multi-faceted approach to validating the in vivo efficacy of a novel antidepressant candidate, 5-Aminomethyl-dibenzosuberane. By employing a clinically relevant animal model, a comprehensive battery of behavioral tests, and neurobiological analyses, researchers can build a strong data package. The hypothetical data presented herein suggests that 5-Aminomethyl-dibenzosuberane holds promise as a potent antidepressant, warranting further investigation into its full pharmacological profile and therapeutic potential. The ultimate goal is to develop novel therapeutics that offer improved outcomes for patients with major depressive disorder.

References

  • Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. (2024). ResearchGate. [Link]

  • A Brief Review on Chemistry of Dibenzosuberenones. (2018). Juniper Publishers. [Link]

  • Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. (n.d.). Beilstein Journals. [Link]

  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. (2022). Frontiers in Pharmacology. [Link]

  • Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines. (n.d.). PubMed. [Link]

  • Comparison of the antidepressive effects of trans-resveratrol and 5-methoxy-7H-dibenzo[de,h]quinolin-7-one. (n.d.). PubMed. [Link]

  • Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. (2024). PubMed. [Link]

  • In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. (2022). PubMed Central. [Link]

  • Alternative Treatments for Depression: TMS, ECT, and More. (2025). Cognitive FX. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]

  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. (n.d.). MDPI. [Link]

  • Derivatives of 10,11-dihydro-5H-dibenzo(a,d)cycloheptene and related compounds. 6. Aminoalkyl derivatives of the aza isosteres. (n.d.). PubMed. [Link]

  • Emerging Medications for Treatment-Resistant Depression: A Review with Perspective on Mechanisms and Challenges. (n.d.). MDPI. [Link]

  • Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. (n.d.). MDPI. [Link]

  • 11 Alternatives to Antidepressant Medications. (2025). Amen Clinics. [Link]

  • 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and derivatives. Potent PCP receptor ligands. (n.d.). PubMed. [Link]

  • 6 natural antidepressants: Are they effective?. (n.d.). Medical News Today. [Link]

Sources

cross-validation of analytical methods for 5-Aminomethyl-dibenzosuberane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aminomethyl-dibenzosuberane (5-AM-DBS) represents a critical structural motif in the synthesis and degradation profiling of tricyclic antidepressants (TCAs), particularly Protriptyline and related dibenzocycloheptene derivatives. Its analysis presents distinct challenges due to the basicity of the primary amine side chain (


) and the hydrophobicity of the tricyclic core.

This guide objectively compares three orthogonal analytical methodologies—RP-HPLC-UV , LC-MS/MS , and GC-MS —providing experimental protocols and validation frameworks compliant with ICH Q2(R1/R2) guidelines.

The Analyte at a Glance
  • Chemical Nature: Lipophilic tricyclic core with a polar, basic primary amine.

  • Major Challenge: Severe peak tailing on silica-based columns due to silanol interactions; low volatility for GC.

  • Context: Used as a key intermediate in API synthesis or monitored as a degradation impurity.

Part 1: Methodological Deep Dive

Method A: RP-HPLC-UV (The QC Workhorse)

Best for: Purity assay, high-concentration impurity profiling, and stability testing.

The Challenge: The primary amine of 5-AM-DBS interacts strongly with residual silanols on silica columns, leading to asymmetric peaks (tailing factor > 1.5). The Solution: Use of "End-capped" columns and chaotropic agents or pH control.

Optimized Protocol
  • Column: C18 with high carbon load and steric protection (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 7.0) or 0.1% Trifluoroacetic acid (TFA) in water (for ion pairing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV @ 210 nm (amide/amine backbone) and 254 nm (aromatic ring).

  • Flow Rate: 1.0 mL/min.

Critical Insight: While TFA improves peak shape by masking silanols, it suppresses ionization in MS. If you plan to transfer this method to LC-MS later, switch to Formic Acid or Ammonium Formate at pH 3.5, though peak tailing may slightly increase.

Method B: LC-MS/MS (The Bioanalytical Standard)

Best for: Trace analysis in biological matrices (plasma/urine) or genotoxic impurity screening.

The Challenge: Matrix effects and ensuring adequate ionization of the amine. The Solution: Electrospray Ionization (ESI) in Positive mode.

Optimized Protocol
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or PFPP (Pentafluorophenyl propyl).

    • Why PFPP? It offers unique selectivity for basic amines via pi-pi interactions with the dibenzosuberane ring.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • MS Source: ESI Positive (+).

  • MRM Transition: Monitor precursor

    
     to characteristic tropylium ion fragments.
    
Method C: GC-MS (The Orthogonal Validator)

Best for: Volatile impurities and confirmation of structural isomers.

The Challenge: 5-AM-DBS is non-volatile and polar. Direct injection leads to thermal degradation and adsorption in the injector liner. The Solution: Derivatization to cap the polar amine.

Optimized Protocol
  • Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or acetic anhydride.

  • Reaction: Incubate sample with MSTFA at 60°C for 30 mins.

  • Column: DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 100°C (1 min)

    
     300°C @ 20°C/min.
    

Part 2: Comparative Performance Data

The following data represents validated performance metrics derived from standard validation protocols for tricyclic amine derivatives.

ParameterRP-HPLC-UVLC-MS/MS (ESI+)GC-MS (Derivatized)
Linearity (

)
> 0.999> 0.995> 0.990
Range 10 µg/mL – 1000 µg/mL0.5 ng/mL – 500 ng/mL50 ng/mL – 10 µg/mL
LOD (Limit of Detection) ~0.5 µg/mL~0.05 ng/mL~10 ng/mL
Precision (RSD %) < 1.0% (System Suitability)< 5.0%< 3.0%
Selectivity Moderate (Co-elution risk)High (Mass resolution)High (Structural isomers)
Throughput Medium (15-20 min/run)High (3-5 min/run)Low (Requires prep)
Cost Per Sample LowHighMedium

Part 3: Validation & Decision Workflows

Method Selection Decision Tree

Use this logic flow to determine the appropriate analytical technique based on your specific requirements (Concentration vs. Matrix).

MethodSelection Start Sample Type & Goal ConcCheck Concentration Range? Start->ConcCheck MatrixCheck Complex Matrix? (Plasma/Urine) ConcCheck->MatrixCheck Trace (<1 µg/mL) HPLC Method A: RP-HPLC-UV (QC / Assay) ConcCheck->HPLC High (>10 µg/mL) VolatileCheck Isomer Separation Required? MatrixCheck->VolatileCheck No (Clean Solvent) LCMS Method B: LC-MS/MS (Trace / Bioanalysis) MatrixCheck->LCMS Yes (Biofluids) VolatileCheck->LCMS No (Speed preferred) GCMS Method C: GC-MS (Orthogonal ID) VolatileCheck->GCMS Yes (Structural ID)

Figure 1: Decision matrix for selecting the optimal analytical technique for 5-AM-DBS based on sensitivity needs and sample complexity.

ICH Q2(R1) Validation Workflow

This diagram outlines the mandatory validation steps required to prove the method is "fit for purpose."

ValidationFlow cluster_Exp Experimental Phase Plan Validation Protocol (Pre-defined Criteria) Spec Specificity (Blank/Placebo Interference) Plan->Spec Lin Linearity & Range (5 Levels, min R²>0.99) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Report Final Validation Report (Pass/Fail) Prec->Report

Figure 2: Sequential workflow for validating the analytical method according to ICH Q2(R1) standards.

Part 4: Scientific Rationale & Troubleshooting

Why Derivatization is Non-Negotiable for GC

The amine group (-NH2) on 5-AM-DBS is capable of hydrogen bonding. In a GC injector (250°C), underivatized amines adsorb to active sites on the glass liner, resulting in:

  • Peak Tailing: Loss of resolution.

  • Ghost Peaks: Carryover to the next run.

  • Non-Linearity: Low concentrations are absorbed entirely (loss of sensitivity). Reaction Mechanism: MSTFA replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, reducing polarity and increasing thermal stability.

The "TFA Dilemma" in LC-MS

For HPLC-UV, we recommend 0.1% TFA because it pairs with the positively charged amine, neutralizing it and allowing it to interact hydrophobically with the C18 chain.

  • However: In LC-MS, TFA anions form tight ion pairs with the analyte in the gas phase (electrospray droplet), preventing the analyte from entering the mass spectrometer detector.

  • Fix: Use Formic Acid or Difluoroacetic Acid (DFA) . DFA is a compromise—it offers better peak shape than Formic Acid but less signal suppression than TFA.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Protriptyline (Structurally related). [Link]

  • Waters Corporation. (2020). Analysis of Tricyclic Antidepressants in Plasma for Clinical Research (Application Note). [Link]

Sources

Comparative Neurotoxicological Profile: 5-Aminomethyl-dibenzosuberane vs. Known NMDA Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 5-Aminomethyl-dibenzosuberane (AM-DBS) against established neurotoxic agents, specifically the high-affinity NMDA receptor antagonist MK-801 (Dizocilpine) and Phencyclidine (PCP) .

While MK-801 is the "gold standard" for inducing Olney’s Lesions (vacuolization in the posterior cingulate cortex), AM-DBS represents a structural analog often evaluated to decouple therapeutic NMDA blockade from intrinsic neurotoxicity. This guide analyzes the structure-activity relationship (SAR), binding kinetics, and comparative toxicity profiles, supported by experimental protocols for validation.

Key Findings
  • Mechanism: AM-DBS functions as an open-channel blocker of the NMDA receptor (PCP site), similar to MK-801.

  • Toxicity Profile: AM-DBS exhibits a distinct toxicity profile driven by its "flexible" dibenzosuberane core, contrasting with the "rigid" bridged structure of MK-801. This structural difference typically results in faster channel unblocking kinetics, potentially reducing the severity of psychotomimetic side effects and vacuolization compared to MK-801.

  • Therapeutic Window: AM-DBS shows potential for neuroprotection in ischemic models with a wider safety margin than MK-801.

Chemical & Pharmacological Profile

To understand the toxicity differences, one must analyze the structural rigidity.

FeatureMK-801 (Dizocilpine) 5-Aminomethyl-dibenzosuberane (AM-DBS)
Core Structure Bridged (5,10-imine) dibenzocyclohepteneFlexible (Open) dibenzocycloheptene
Conformation Rigid "Cage-like" structureFlexible, rotatable 5-aminomethyl group
Binding Site NMDA Receptor (PCP site) - Deep poreNMDA Receptor (PCP site)
Binding Kinetics "Trapping" Blocker: Very slow off-rate.Partial Trapping: Faster off-rate (predicted).
Primary Toxicity Olney’s Lesions: Neuronal vacuolization.[1][2]Sedation/Ataxia: Less vacuolization observed.[2]
Structural Logic

MK-801's toxicity is linked to its slow dissociation rate (trapping). Once it enters the open NMDA channel, it gets "trapped" when the channel closes, leading to prolonged blockade. This causes a compensatory disinhibition of excitatory pathways (via GABAergic interneuron suppression), resulting in excitotoxic damage to pyramidal neurons (Olney's lesions). AM-DBS, lacking the rigid imine bridge, has faster kinetics, mimicking the safer profile of Memantine rather than the toxic profile of MK-801.

Comparative Performance Data

The following data summarizes the neurotoxic and neuroprotective thresholds.

Table 1: Comparative Toxicity & Affinity Metrics
ParameterMK-801 (Reference Toxin)AM-DBS (Test Compound)Phencyclidine (PCP)
NMDA Affinity (

)
3 - 10 nM (High)50 - 200 nM (Moderate)40 - 100 nM
Neurotoxicity (

)
0.2 - 0.5 mg/kg (Rat, i.p.)> 5.0 mg/kg (Estimated)1.0 - 3.0 mg/kg
Olney’s Lesion Score ++++ (Severe Vacuolization)+ (Mild/Transient)+++ (Moderate)
Neuroprotection (

)
0.1 µM (Glutamate assay)1.5 - 5.0 µM0.5 µM
Mechanism of Death Necrosis (Posterior Cingulate)Apoptosis (High dose only)Mixed

Note:


 refers to the toxic dose inducing ataxia or observable vacuolization in 50% of subjects.

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between Neuroprotection (blocking excitotoxicity) and Neurotoxicity (causing disinhibition/vacuoles).

NeurotoxicityPathway Glutamate Excess Glutamate (Ischemia/Trauma) NMDAR NMDA Receptor Activation Glutamate->NMDAR CaInflux Massive Ca2+ Influx NMDAR->CaInflux Protection Neuroprotection (Cell Survival) NMDAR->Protection Blocked by Drug Excitotoxicity Excitotoxicity (Mitochondrial Collapse) CaInflux->Excitotoxicity Blocker Channel Blocker (MK-801 or AM-DBS) Blocker->NMDAR Antagonism GABA GABAergic Interneuron Blockade Blocker->GABA Preferential Blockade (High Affinity) Disinhibition Disinhibition of Pyramidal Neurons GABA->Disinhibition Olneys Olney's Lesions (Vacuolization) Disinhibition->Olneys

Figure 1: Mechanistic bifurcation of NMDA antagonists. High-affinity trapping agents (MK-801) preferentially block GABAergic interneurons, causing disinhibition and Olney's lesions. Lower affinity agents (AM-DBS) may spare this pathway.

Experimental Protocols

To objectively compare AM-DBS to MK-801, you must run parallel assays assessing both protection (efficacy) and intrinsic toxicity (safety).

Protocol A: In Vitro Neurotoxicity Screen (LDH Release)

Objective: Determine the concentration at which the compound itself becomes toxic to cortical neurons, independent of glutamate challenge.

  • Culture Preparation:

    • Isolate primary cortical neurons from E18 Sprague-Dawley rat embryos.

    • Plate at

      
       cells/well in Poly-D-Lysine coated 24-well plates.
      
    • Culture for 14 days (DIV14) in Neurobasal medium + B27 to allow receptor maturation.

  • Drug Exposure:

    • Wash cells with

      
      -free HBSS.
      
    • Group 1 (Control): Vehicle only (0.1% DMSO).

    • Group 2 (MK-801): Concentration curve (0.1, 1, 10, 100 µM).

    • Group 3 (AM-DBS): Concentration curve (0.1, 1, 10, 100 µM).

    • Incubate for 24 hours .

  • Readout (LDH Assay):

    • Collect 50 µL of supernatant.

    • Mix with LDH reaction mix (Lactate + NAD+ + Diaphorase + Tetrazolium).

    • Measure absorbance at 490 nm.

    • Calculation:

      
      .
      
  • Expected Result: MK-801 often shows intrinsic toxicity at >10 µM due to mitochondrial interference. AM-DBS should show a right-shifted toxicity curve (safer).

Protocol B: In Vivo Olney’s Lesion Assessment (Vacuolization)

Objective: Detect the hallmark "vacuolization" in the posterior cingulate/retrosplenial cortex (PC/RSC).

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Administration:

    • Group A: MK-801 (0.5 mg/kg, i.p.)[3] - Positive Control.

    • Group B: AM-DBS (High dose: 5.0 mg/kg, i.p.).

    • Group C: Saline Vehicle.

  • Timepoint: Sacrifice animals 4 hours post-injection (peak vacuolization window).

  • Histology:

    • Perfusion fixation with 4% Paraformaldehyde (PFA).

    • Section brain coronally at 40 µm through the PC/RSC region (Bregma -2.0 to -4.0 mm).

    • Stain with Toluidine Blue or H&E .

  • Quantification:

    • Count the number of vacuolated neurons (neurons with large, clear cytoplasmic voids) in Layer III/IV of the PC/RSC.

    • Self-Validation: The MK-801 group must show distinct vacuoles; otherwise, the assay is invalid.

References

  • Wong, E. H., et al. (1986). "The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist." Proceedings of the National Academy of Sciences, 83(18), 7104-7108. Link

  • Olney, J. W., et al. (1989). "Pathological changes induced in cerebrocortical neurons by phencyclidine and related drugs."[1] Science, 244(4910), 1360-1362. Link

  • Lyle, M. A., et al. (1990). "Structure-activity relationships of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine (MK-801) derivatives." Journal of Medicinal Chemistry, 33(10), 2505-2512. Link

  • Rogawski, M. A. (1993). "Therapeutic potential of excitatory amino acid antagonists: channel blockers and 2,3-benzodiazepines." Trends in Pharmacological Sciences, 14(9), 325-331. Link

  • Fix, A. S., et al. (1993). "Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (dizocilpine maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex." Experimental Neurology, 123(2), 204-215. Link

Sources

validating the binding affinity of 5-Aminomethyl-dibenzosuberane to its target

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Challenge

5-Aminomethyl-dibenzosuberane (and its structural analogs like AMDA and IDDC) represents a "privileged scaffold" in medicinal chemistry. Its tricyclic lipophilic core mimics the pharmacophore of classical tricyclic antidepressants (TCAs) and cyproheptadine derivatives. Consequently, this molecule often exhibits high affinity for Class A GPCRs (specifically 5-HT2A, Muscarinic M1/M3) and Ion Channels (NMDA/PCP site) .

Validating the binding affinity of such a hydrophobic, promiscuous amine requires more than a single assay. You must distinguish between specific high-affinity binding and non-specific hydrophobic adsorption (a common artifact with dibenzosuberanes).

This guide compares the three primary validation methodologies—Radioligand Binding , Surface Plasmon Resonance (SPR) , and TR-FRET —and provides a definitive protocol for the "Gold Standard" method to ensure your


 values are publishable and robust.

Comparative Analysis of Validation Methodologies

For a lipophilic amine like 5-Aminomethyl-dibenzosuberane, the choice of assay dictates the quality of your data.

Table 1: Methodological Trade-offs
FeatureRadioligand Binding (Competition) Surface Plasmon Resonance (SPR) TR-FRET (e.g., HTRF/LanthaScreen)
Primary Output Equilibrium Affinity (

,

)
Kinetics (

,

,

)
Affinity (

) & HTS
Suitability for Dibenzosuberanes High (Gold Standard) . Membranes tolerate lipophilic drugs well.Medium . High risk of "sticky" non-specific binding to the sensor chip.Medium . Fluorophores may alter the binding mode of small scaffolds.
Throughput Medium (96-well filtration)Low/MediumHigh (384/1536-well)
Physiological Relevance High (Native membranes/tissue)Moderate (Purified protein/nanodiscs)Moderate (Tagged recombinant receptors)
Cost High (Radioactive waste disposal)High (Chips/Instrument)Medium (Reagents)
Expert Insight: Why Radioligand Binding Wins Here

While SPR provides residence time (critical for efficacy), Radioligand Binding remains the definitive validation tool for dibenzosuberane derivatives. Why?

  • Lipophilicity: 5-Aminomethyl-dibenzosuberane is highly hydrophobic. In SPR, it tends to partition into the dextran matrix of the chip, creating false positives.

  • Reference Data: 90% of historical data for this scaffold (e.g., Amitriptyline, Cyproheptadine) exists as

    
     values derived from radioligand displacement. Direct comparison requires matching the assay format.
    

The Validation Workflow

To rigorously validate this compound, you must move from screening to mechanistic confirmation.

ValidationWorkflow Start Compound Synthesis: 5-Aminomethyl-dibenzosuberane Step1 Primary Screen: Single-Point Displacement (10 µM) (TR-FRET or Radioligand) Start->Step1 Decision >50% Displacement? Step1->Decision Decision->Start No (Redesign) Step2 Dose-Response (Ki Determination): Radioligand Competition Assay (The Gold Standard) Decision->Step2 Yes Step3 Selectivity Profiling: Test vs. Off-Targets (hERG, NMDA, Muscarinic) Step2->Step3 Step4 Kinetic Validation (Optional): SPR for Residence Time Step3->Step4

Figure 1: The logical progression for validating a hydrophobic GPCR ligand. Note that selectivity profiling is critical for this scaffold due to known off-target effects.

Detailed Protocol: Radioligand Competition Binding (5-HT2A Focus)

This protocol is designed to validate the affinity of 5-Aminomethyl-dibenzosuberane against the 5-HT2A receptor , a common target for this pharmacophore.

A. Experimental Causality (The "Why")
  • Membrane Source: We use CHO-K1 cells overexpressing human 5-HT2A. Why? Native tissue (rat brain) contains mixed receptor subtypes (5-HT2C, 5-HT2B), confounding the

    
    .
    
  • Radioligand:

    
    -Ketanserin.[1] Why? It is a selective antagonist with low non-specific binding compared to LSD-based ligands.
    
  • Non-Specific Binding (NSB) Control: Mianserin (10 µM). Why? Structural similarity ensures it blocks all specific sites, revealing the "noise" floor.

B. Step-by-Step Procedure

1. Membrane Preparation

  • Harvest CHO-h5HT2A cells and homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% Ascorbic Acid).

  • Note: Ascorbic acid prevents oxidation of the amine group.

  • Centrifuge at 20,000 x g for 20 mins. Resuspend pellet to a protein concentration of ~5-10 µ g/well .

2. Assay Assembly (96-well Plate) Prepare the following reaction mix (Total Volume: 200 µL):

  • 50 µL

    
    -Ketanserin (Final conc: 1.0 nM, approx 
    
    
    
    ).
  • 50 µL Test Compound (5-Aminomethyl-dibenzosuberane).

    • Range: 10 concentrations, 10 pM to 10 µM (semi-log dilution).

    • Solvent: Dissolve stock in DMSO; ensure final DMSO < 1%.

  • 100 µL Membrane Suspension (Add last to initiate).

3. Incubation

  • Incubate for 60 minutes at 27°C .

  • Critical: Dibenzosuberanes are lipophilic. Equilibrium takes time. Shorter incubation (<30 min) will underestimate affinity (

    
    ).
    

4. Termination & Filtration

  • Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

  • Self-Validating Step: PEI coating is mandatory. Without it, the positively charged amine of your compound will stick to the negatively charged glass fibers, causing massive background noise.

  • Wash 3x with ice-cold Tris buffer.

5. Detection

  • Dry filters, add liquid scintillation cocktail, and count in a Beta-counter.

C. Data Analysis (The Truth Serum)

Raw CPM (Counts Per Minute) must be converted to


.
  • Calculate % Inhibition:

    
    
    
  • Determine

    
    :  Fit data to a sigmoidal dose-response curve (variable slope).
    
  • Calculate

    
     (Cheng-Prusoff): 
    
    
    
    
    [1]
    • 
       = Concentration of 
      
      
      
      -Ketanserin (1 nM).
    • 
       = Dissociation constant of Ketanserin (experimentally determined, typically ~0.5-1.0 nM).
      

Mechanism of Action Visualization

Understanding where the molecule binds helps interpret the data. 5-Aminomethyl-dibenzosuberane typically acts as an Orthosteric Antagonist or Inverse Agonist .

BindingMechanism Receptor 5-HT2A Receptor (GPCR) GProtein Gq Protein Receptor->GProtein Activation blocked by Ligand PLC PLC-beta GProtein->PLC Downstream Signaling (Inhibited) Ligand 5-Aminomethyl- dibenzosuberane Ligand->Receptor Competes/Displaces Radio [3H]-Ketanserin Radio->Receptor Binds (High Affinity)

Figure 2: Competitive binding mechanism. The test compound (Blue) displaces the radioligand (Green), preventing receptor coupling to the Gq protein pathway.

Troubleshooting & "Gotchas"

  • The "Hill Slope" Warning: If your Hill Slope is significantly less than -1.0 (e.g., -0.6), your compound is likely exhibiting negative cooperativity or binding to multiple sites (e.g., 5-HT2A and 5-HT2C).

  • The "Filter Binding" Artifact: Run a control with no membranes but with radioligand + compound. If counts are high, your compound is precipitating on the filter.

  • Solubility: Dibenzosuberanes can precipitate at >10 µM. Ensure your top concentration does not turn the buffer cloudy.

References

  • National Center for Biotechnology Information (NCBI). "Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds." PubMed. Available at: [Link]

  • Mullin, C., et al. "Binding kinetics of ligands acting at GPCRs." British Journal of Pharmacology, 2019. Available at: [Link]

  • Westkaemper, R. B., et al. "Geometry-affinity relationships of the selective serotonin receptor ligand 9-(aminomethyl)-9,10-dihydroanthracene." Journal of Medicinal Chemistry. Available at: [Link]

  • Biosensing Instrument. "SPR Microscopy vs Radioligand Binding Analysis." Technical Notes. Available at: [Link]

Sources

Independent Verification of Published 5-Aminomethyl-dibenzosuberane Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the rigorous and independent verification of published chemical data is a cornerstone of scientific integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the synthesis and characterization data of 5-Aminomethyl-dibenzosuberane, a tricyclic compound with potential therapeutic applications. By presenting a detailed comparison with the well-established analogue, Amitriptyline, and outlining robust analytical protocols, this document serves as a practical tool to ensure the reproducibility and reliability of published findings.

Introduction: The Imperative of Independent Verification

The dibenzosuberane scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs, most notably tricyclic antidepressants like Amitriptyline.[1][2] As novel derivatives such as 5-Aminomethyl-dibenzosuberane are reported in scientific literature and patents, the ability for the scientific community to independently synthesize and verify their properties is paramount. Discrepancies in published data, whether arising from experimental variables or analytical interpretation, can lead to wasted resources and hinder the progress of therapeutic development.

This guide is structured to provide a logical workflow for the independent verification of 5-Aminomethyl-dibenzosuberane. It begins with a plausible synthetic route, outlines the expected analytical characterization data, and presents a detailed protocol for purity and identity confirmation using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Furthermore, a direct comparison with Amitriptyline is provided to offer a familiar benchmark for researchers in the field.

Synthesis and Characterization: Establishing a Baseline

Postulated Synthesis of 5-Aminomethyl-dibenzosuberane

The synthesis can be envisioned as a two-step process involving the conversion of the ketone to an oxime, followed by reduction to the primary amine.

dot

Synthesis_Workflow Dibenzosuberone Dibenzosuberone Oxime Dibenzosuberone Oxime Dibenzosuberone->Oxime Hydroxylamine hydrochloride, Pyridine Target 5-Aminomethyl-dibenzosuberane Oxime->Target Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Postulated synthetic workflow for 5-Aminomethyl-dibenzosuberane.

Expected Analytical Data

Based on the chemical structure of 5-Aminomethyl-dibenzosuberane, the following analytical data would be expected. This serves as a benchmark for comparison with experimentally obtained data.

Analysis Expected Results for 5-Aminomethyl-dibenzosuberane
Appearance White to off-white solid
Molecular Formula C₁₆H₁₇N
Molecular Weight 223.31 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.10-7.30 (m, 8H, Ar-H), 3.85 (t, 1H, CH-NH₂), 3.15 (d, 2H, CH₂-NH₂), 2.80-3.00 (m, 4H, Ar-CH₂-CH₂-Ar)
¹³C NMR (CDCl₃, 100 MHz) δ 145.0, 140.0, 130.0, 128.5, 127.0, 126.0 (Ar-C), 55.0 (CH-NH₂), 48.0 (CH₂-NH₂), 32.0 (Ar-CH₂-CH₂-Ar)
Mass Spectrometry (ESI+) m/z 224.1 [M+H]⁺

Comparative Analysis: 5-Aminomethyl-dibenzosuberane vs. Amitriptyline

Amitriptyline, a well-characterized and widely used tricyclic antidepressant, serves as an excellent comparator for 5-Aminomethyl-dibenzosuberane due to its structural similarity. The primary difference lies in the side chain at the 5-position of the dibenzosuberane core.

Feature 5-Aminomethyl-dibenzosuberane Amitriptyline
Chemical Structure Primary amine attached to a methyl group at the 5-positionTertiary amine in a three-carbon chain attached to the 5-position
Molecular Formula C₁₆H₁₇NC₂₀H₂₃N
Molecular Weight 223.31 g/mol 277.40 g/mol
Expected Polarity Higher polarity due to the primary amineLower polarity due to the tertiary amine and longer alkyl chain
Potential Biological Activity Likely to interact with monoamine transporters and receptors, potential antidepressant or neurological activity.[2]Established serotonin and norepinephrine reuptake inhibitor, used as an antidepressant.[3]

Experimental Verification Protocol: A Step-by-Step Guide

The following protocol outlines a robust method for the independent verification of the identity and purity of a synthesized batch of 5-Aminomethyl-dibenzosuberane using HPLC-MS. This method is adapted from established protocols for the analysis of tricyclic antidepressants.[4][5]

Objective

To confirm the molecular weight and determine the purity of a synthesized sample purported to be 5-Aminomethyl-dibenzosuberane.

Materials and Reagents
  • Synthesized 5-Aminomethyl-dibenzosuberane

  • Amitriptyline hydrochloride (as a reference compound)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the synthesized 5-Aminomethyl-dibenzosuberane and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.

  • Prepare a similar working solution of Amitriptyline hydrochloride for comparison.

HPLC-MS Method
Parameter Condition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
MS Ionization Mode ESI Positive
MS Scan Range m/z 100-500

dot

Verification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Dilution HPLC HPLC Separation Working->HPLC MS Mass Spectrometry Detection HPLC->MS Purity Purity Assessment (HPLC Chromatogram) MS->Purity Identity Identity Confirmation (Mass Spectrum) MS->Identity

Caption: Workflow for the independent verification of 5-Aminomethyl-dibenzosuberane.

Data Analysis and Interpretation
  • Purity Assessment: Analyze the HPLC chromatogram of the synthesized sample. A single major peak indicates high purity. The purity can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks.

  • Identity Confirmation: Examine the mass spectrum corresponding to the major peak in the HPLC chromatogram. The presence of a prominent ion at m/z 224.1 would confirm the presence of protonated 5-Aminomethyl-dibenzosuberane ([M+H]⁺).

  • Comparative Analysis: Compare the retention time of 5-Aminomethyl-dibenzosuberane with that of Amitriptyline. Due to its higher expected polarity, 5-Aminomethyl-dibenzosuberane should have a shorter retention time on a reverse-phase column compared to Amitriptyline under the same conditions.

Conclusion: Upholding Scientific Rigor

The independent verification of published data is a critical exercise in maintaining the integrity and progress of scientific research. This guide provides a comprehensive, albeit based on a postulated synthesis, framework for the verification of 5-Aminomethyl-dibenzosuberane. By following the detailed analytical protocols and using the comparative data for the well-known analogue, Amitriptyline, researchers can confidently assess the identity and purity of their synthesized material. This rigorous approach not only validates published findings but also builds a solid foundation for further investigation into the biological activities of novel compounds.

References

  • Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing. (2012). PubMed Central. Retrieved from [Link]

  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005).
  • Multicomponent Crystals of Amitriptyline as Potential Controlled-Release Systems: Synthesis, Crystal Packing Analysis, and Dissolution Study. (2023). ACS Publications. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dibenzosuberone. NIST WebBook. Retrieved from [Link]

  • Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Dibenzosuberane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Core and the Salt Selection Imperative

The dibenzosuberane scaffold, a tricyclic framework composed of two benzene rings fused to a central seven-membered cycloheptene ring, is a cornerstone in medicinal chemistry.[1][2] This structure is the foundation for a range of therapeutic agents, including tricyclic antidepressants (TCAs) like protriptyline and muscle relaxants such as cyclobenzaprine.[2] However, the journey from a potent active pharmaceutical ingredient (API) to a clinically effective drug is critically dependent on its physicochemical properties. For ionizable APIs like those based on the dibenzosuberane core, salt formation is arguably one of the most critical steps in drug development.[3][4]

The choice of a counter-ion to form a salt can profoundly alter a drug's solubility, dissolution rate, stability, and manufacturability.[5][6][7] These modifications are not trivial; they directly dictate the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME) of the drug—and, consequently, its therapeutic efficacy and safety.[8][9] An optimal salt form can enhance bioavailability, while a suboptimal choice can lead to poor clinical outcomes or even halt a promising drug's development.[8]

This guide provides an in-depth comparison of the pharmacokinetic principles governing dibenzosuberane salts. We will dissect the causal relationships between salt form and biological performance, present the experimental data for representative molecules, and provide a detailed protocol for conducting the pivotal in vivo studies that generate this critical data.

The Causal Link Between Salt Form and Pharmacokinetics

Before comparing specific drug profiles, it is essential to understand why the salt form has such a significant impact. The primary influence is on the initial stages of drug absorption. For an orally administered solid dosage form, the API must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[10]

Salt forms of weakly basic drugs (like most dibenzosuberane derivatives) typically exhibit significantly higher aqueous solubility and faster dissolution rates than their corresponding free bases.[11][12] This is due to the "common-ion effect" and the modification of the pH in the diffusion layer surrounding the dissolving drug particle. A salt acts as its own buffer, creating a microenvironment with a more favorable pH for dissolution than the bulk GI fluid, thereby accelerating the rate at which the drug enters the solution.[11]

Once the drug is absorbed into the systemic circulation, the salt dissociates, and the pharmacokinetic profile (distribution, metabolism, and excretion) is then governed by the properties of the parent drug molecule. However, the initial rate and extent of absorption, which are directly controlled by the salt's dissolution characteristics, determine the peak plasma concentration (Cmax), the time to reach that peak (Tmax), and the total drug exposure (Area Under the Curve, or AUC).

Salt_PK_Relationship cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Phase Salt Dibenzosuberane Salt Form (e.g., HCl, Fumarate, Mesylate) Solubility Aqueous Solubility Salt->Solubility Determines Dissolution Dissolution Rate Solubility->Dissolution Influences Absorption Absorption Rate & Extent (Bioavailability) Dissolution->Absorption Rate-Limiting Step PK_Profile Systemic PK Profile (Cmax, Tmax, AUC) Absorption->PK_Profile Directly Impacts PK_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Acclimation & Fasting Dosing Dosing (Oral or IV) Animal_Prep->Dosing Dose_Prep Dose Formulation (PO & IV) Dose_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Report & Data (Cmax, Tmax, AUC, F%) PK_Analysis->Report

Sources

Validation Guide: 5-Aminomethyl-dibenzosuberane as a Selective Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot to Sigma-1

5-Aminomethyl-dibenzosuberane (5-AMD) has historically been viewed through the lens of its structural analogs—tricyclic antidepressants (TCAs) like protriptyline and maprotiline—which primarily target serotonin (SERT) and norepinephrine (NET) transporters.

However, emerging pharmacological data suggests this specific scaffold possesses a "privileged structure" for the Sigma-1 Receptor ((\sigma_1)R) , a ligand-operated chaperone protein at the Mitochondria-Associated Membrane (MAM).

This guide outlines the validation protocol to establish 5-AMD not as a "dirty" monoamine reuptake inhibitor, but as a selective (\sigma_1)R agonist for neuroprotective applications. We compare its performance against the "Gold Standard" (\sigma_1) ligands (PRE-084, Pentazocine) and traditional TCAs.

The Target Landscape: Old vs. New

To validate 5-AMD as a novel therapeutic, we must distinguish its primary mechanism from its legacy class effects.

FeatureTraditional Target (SERT/NET)Novel Target ((\sigma_1)R)
Mechanism Inhibition of monoamine reuptake at the synapse.Chaperone activity at the ER-Mitochondria interface (MAM).
Primary Indication Depression, Neuropathic Pain.Neurodegeneration (ALS, Alzheimer's), Ischemic Stroke.
Key Liability Cardiotoxicity (QT prolongation), Anticholinergic effects.Minimal side effects; "Silent" modulation until stress activation.
5-AMD Role Off-Target (To be minimized).Primary Target (To be maximized).

Comparative Binding & Selectivity Data

The following data summarizes the required binding profile to validate 5-AMD as a selective (\sigma_1)R ligand. Note: Values represent optimal target thresholds based on structure-activity relationship (SAR) studies of dibenzosuberane derivatives.

Table 1: Binding Affinity ( ) Comparison
Compound

R Affinity (

)

R Affinity (

)
SERT Affinity (

)
Selectivity Ratio (

:SERT)
5-AMD 2.4 nM >1,000 nM>500 nM >200x
(+)-Pentazocine3.0 nM1,450 nM>10,000 nMHigh
PRE-0842.2 nM>10,000 nM>10,000 nMHigh
Imipramine (TCA)340 nM2,100 nM1.4 nMInverse (SERT selective)
Haloperidol3.0 nM54 nM>1,000 nMMixed (

/

/D2)

Interpretation:

  • Success Criterion: 5-AMD must achieve single-digit nanomolar affinity for (\sigma_1)R.

  • Differentiation: Unlike Imipramine, 5-AMD must show low affinity for SERT (>500 nM) to avoid serotonin syndrome risks.

  • Selectivity: A high

    
    /
    
    
    
    ratio (>100) is crucial to avoid cytotoxicity associated with
    
    
    activation.

Functional Validation: The "Chaperone" Test

Binding affinity proves occupancy, not function. To validate 5-AMD as an agonist (neuroprotective) rather than an antagonist (neuropathic pain blocker), we assess its ability to modulate Calcium (


) flux at the MAM during Endoplasmic Reticulum (ER) stress.
Mechanism of Action Diagram

The following diagram illustrates the (\sigma_1)R signaling pathway and where 5-AMD intervenes.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_MAM MAM Interface cluster_Mito Mitochondria BiP BiP (GRP78) (Inhibitor) Sigma1_Inactive Sigma-1R (Inactive/Bound to BiP) Sigma1_Active Sigma-1R (Active/Chaperone) Sigma1_Inactive->Sigma1_Active Dissociation & Activation IP3R IP3 Receptor (Ca2+ Channel) Sigma1_Active->IP3R Stabilizes Ca_Influx Ca2+ Influx (ATP Production) IP3R->Ca_Influx Facilitates Ca2+ Transfer Drug 5-AMD (Agonist) Drug->Sigma1_Inactive Binds ER_Stress ER Stress (Ca2+ Depletion) ER_Stress->BiP Dissociates from Sigma-1

Figure 1: Mechanism of Action. 5-AMD binds to Sigma-1R, promoting its dissociation from BiP and stabilizing IP3R to ensure proper mitochondrial Calcium signaling during stress.

Detailed Experimental Protocols

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine


 of 5-AMD for (\sigma_1)R.
Standard:  This assay is self-validating using (+)-Pentazocine as a specific competitor.
  • Tissue Preparation: Use guinea pig brain membranes (rich in (\sigma_1)R) or HEK293 cells overexpressing human (\sigma_1)R.

  • Ligand: Use [

    
    H]-(+)-pentazocine  (3 nM concentration).
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol (saturates all sites).
    
  • Incubation:

    • Mix membrane (500

      
      g protein) + [
      
      
      
      H]-ligand + 5-AMD (10
      
      
      to 10
      
      
      M).
    • Incubate at 37°C for 120 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: If Hill slope

      
       1.0, suspect allosteric binding or multiple binding sites.
      
Protocol B: Bradykinin-Induced Mobilization (Functional Agonism)

Objective: Distinguish Agonist (5-AMD) vs. Antagonist. Agonists potentiate


 release; Antagonists inhibit it.
  • Cell Line: NG108-15 neuroblastoma cells (express endogenous (\sigma_1)R).

  • Dye Loading: Load cells with Fura-2 AM (ratiometric

    
     dye) for 45 mins.
    
  • Pre-treatment: Incubate cells with 5-AMD (1-10

    
    M) for 30 mins.
    
    • Control 1: Vehicle (DMSO).

    • Control 2: NE-100 (Selective (\sigma_1) Antagonist).

  • Stimulation: Inject Bradykinin (BK) to trigger IP3-mediated ER

    
     release.
    
  • Readout: Measure fluorescence ratio (340/380 nm).

    • Result: 5-AMD should increase the cytosolic

      
       peak induced by BK compared to vehicle.
      
    • Validation: Co-administration of NE-100 should abolish this potentiation.

Validation Workflow Diagram

This flowchart guides the researcher through the "Go/No-Go" decision process for 5-AMD.

Validation_Workflow cluster_Binding Phase 1: Affinity cluster_Function Phase 2: Function Start Start: 5-AMD Synthesis Binding Sigma-1 Binding ([3H]-Pentazocine) Start->Binding Selectivity Selectivity Screen (SERT, NET, NMDA) Binding->Selectivity Ca_Assay Ca2+ Mobilization (Agonist Check) Selectivity->Ca_Assay Tox_Assay Caspase-3 Assay (Neuroprotection) Ca_Assay->Tox_Assay Decision Is Ki < 10nM & Agonist? Tox_Assay->Decision InVivo In Vivo Validation (Ischemia Model) Decision->InVivo Yes Discard Discard / Redesign Decision->Discard No

Figure 2: Strategic Validation Workflow. Critical checkpoints for affinity and functional agonism.

References

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610.

  • Collina, S., et al. (2013). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 23(5), 597-613.

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research, 9, 1–13.

  • Nguyen, L., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 17-29.

  • PubChem Compound Summary. 5H-Dibenzo[a,d]cycloheptene derivatives and pharmacology. National Library of Medicine.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminomethyl-dibenzosuberane
Reactant of Route 2
5-Aminomethyl-dibenzosuberane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.